molecular formula C18H20N4O B11829163 NCGC00262650

NCGC00262650

Cat. No.: B11829163
M. Wt: 308.4 g/mol
InChI Key: BRUSFAZPHIPJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCGC00262650 is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21)

InChI Key

BRUSFAZPHIPJRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NCGC00262650

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NCGC00262650 is a small molecule inhibitor with a dual mechanism of action, primarily characterized by its potent inhibition of the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction in Plasmodium falciparum, the parasite responsible for malaria. This interaction is critical for the parasite's invasion of human erythrocytes. A secondary activity of this compound is the inhibition of c-Src tyrosine kinase, a protein implicated in various cellular signaling pathways. This technical guide provides a detailed overview of the compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Primary Mechanism of Action: Inhibition of P. falciparum AMA1-RON2 Interaction

The principal mechanism of action of this compound is the disruption of the essential protein-protein interaction between AMA1 and RON2. This interaction is a cornerstone of the moving junction formation, a structure necessary for the merozoite stage of the malaria parasite to invade red blood cells. By binding to AMA1, this compound effectively blocks the formation of the AMA1-RON2 complex, thereby halting the invasion process and subsequent parasite replication.

Quantitative Data: Inhibition of AMA1-RON2 Interaction and Parasite Growth

The inhibitory activity of this compound has been quantified through various in vitro assays, with the following 50% inhibitory concentrations (IC50) reported:

Assay TypeTarget/Parasite StrainIC50 (µM)
AlphaScreen AssayAMA1-RON2 Interaction13 - 29
Parasite Growth InhibitionP. falciparum 3D7~28
Parasite Growth InhibitionP. falciparum FVO~34
Signaling Pathway: Blockade of Merozoite Invasion

The interaction between AMA1 on the merozoite surface and RON2, which is inserted into the erythrocyte membrane, is a key signaling event that initiates the formation of the tight junction. This compound acts as a direct antagonist in this pathway.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Membrane cluster_invasion Invasion Process AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction TJ_Formation Tight Junction Formation RON2->TJ_Formation Initiates Invasion Erythrocyte Invasion TJ_Formation->Invasion Leads to This compound This compound This compound->AMA1 Binds to cSrc_Inhibition cSrc c-Src Kinase Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) cSrc->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->cSrc Inhibits AlphaScreen_Workflow start Start reagents Prepare Reagents: - His-tagged AMA1 - Biotinylated RON2L - this compound dilutions - Streptavidin Donor Beads - Ni-NTA Acceptor Beads start->reagents mix Mix AMA1, RON2L, and this compound reagents->mix incubate1 Incubate mix->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in the dark add_beads->incubate2 read Read AlphaScreen Signal incubate2->read end End read->end Growth_Inhibition_Workflow start Start culture Prepare synchronous ring-stage P. falciparum culture start->culture plate Plate parasites with serial dilutions of this compound culture->plate incubate Incubate for one life cycle (~48h) plate->incubate lyse Lyse red blood cells incubate->lyse stain Stain parasite DNA (e.g., SYBR Green I) lyse->stain read Measure fluorescence stain->read end End read->end Invasion_Assay_Workflow start Start merozoites Isolate viable merozoites start->merozoites prepare Prepare fresh erythrocytes and This compound dilutions merozoites->prepare mix Mix merozoites, erythrocytes, and this compound prepare->mix incubate Incubate to allow invasion mix->incubate stain Stain with DNA dye (e.g., Hoechst) incubate->stain analyze Analyze by flow cytometry to quantify newly invaded rings stain->analyze end End analyze->end cSrc_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant c-Src kinase - Kinase substrate (e.g., poly(Glu,Tyr)) - ATP - this compound dilutions start->reagents reaction Initiate kinase reaction by mixing c-Src, substrate, ATP, and inhibitor reagents->reaction incubate Incubate at 30°C reaction->incubate detect Detect kinase activity (e.g., ADP-Glo, phosphospecific antibody) incubate->detect end End detect->end

NCGC00262650: A Dual Inhibitor of Malarial Invasion and Oncogenic Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identifier: NCGC00262650 Synonyms: Not publicly available CAS Number: 344359-25-7 Molecular Formula: C₁₈H₂₀N₄O Molecular Weight: 308.39 g/mol

Executive Summary

This compound is a small molecule compound that has demonstrated a dual mechanism of action, positioning it as a molecule of significant interest in both infectious disease and oncology research. It functions as an inhibitor of the apical membrane antigen 1 (AMA1)-rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the malaria parasite, Plasmodium falciparum. Concurrently, this compound exhibits inhibitory activity against the c-Src tyrosine kinase, a well-established proto-oncogene implicated in various human cancers. This guide provides a comprehensive overview of the available technical data on this compound, including its biological targets, quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified against its two known targets. The following table summarizes the available data.

TargetAssay TypePlasmodium falciparum StrainIC₅₀ (µM)Reference
AMA1-RON2 InteractionAlphaScreen3D728[Srinivasan et al., 2013]
AMA1-RON2 InteractionAlphaScreenFVO34[Srinivasan et al., 2013]
AMA1-RON2 InteractionAlphaScreenDD2Not Reported
AMA1-RON2 InteractionAlphaScreenHB3Not Reported
c-Src Tyrosine KinaseNot ReportedNot ApplicableNot Reported

Note: While this compound is confirmed as a c-Src inhibitor, specific IC₅₀ or Kᵢ values are not currently available in the public domain.

Experimental Protocols

AMA1-RON2 Interaction Inhibition Assay (AlphaScreen)

This protocol is based on the methodology described by Srinivasan et al. (2013) for the quantitative high-throughput screening of inhibitors of the AMA1-RON2 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this application, a biotinylated RON2 peptide is captured by streptavidin-coated donor beads, and a His-tagged AMA1 protein is captured by nickel chelate-coated acceptor beads. When AMA1 and RON2 interact, the beads are brought into close proximity (<200 nm). Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the AMA1-RON2 interaction will disrupt this proximity, leading to a decrease in the luminescent signal.

Materials:

  • Recombinant His-tagged AMA1 protein (e.g., from P. falciparum 3D7 or FVO strains)

  • Biotinylated RON2 peptide

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Nickel Chelate-coated Acceptor Beads (PerkinElmer)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • This compound (or other test compounds)

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the His-tagged AMA1 protein and the biotinylated RON2 peptide to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for the protein-peptide interaction to reach equilibrium.

  • In subdued light, add the streptavidin-coated donor beads and nickel chelate-coated acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader, measuring the signal at 520-620 nm.

  • Calculate the IC₅₀ values from the dose-response curves.

Plasmodium falciparum Growth Inhibition Assay

This protocol is a generalized method for assessing the effect of compounds on the intraerythrocytic growth of P. falciparum.

Principle: The growth of P. falciparum in in vitro cultures of human red blood cells is quantified in the presence of varying concentrations of the test compound. Growth inhibition is typically measured by quantifying parasite DNA or enzymatic activity after a defined incubation period.

Materials:

  • Synchronized cultures of P. falciparum (e.g., 3D7, FVO, Dd2, HB3 strains) at the ring stage

  • Human red blood cells (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

  • This compound (or other test compounds)

  • 96-well microplates

  • DNA staining dye (e.g., SYBR Green I) or reagents for lactate dehydrogenase (LDH) assay

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • In a 96-well plate, add the compound dilutions.

  • Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit).

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the red blood cells and quantify parasite growth using a DNA-binding dye like SYBR Green I or by measuring parasite LDH activity.

  • Determine the IC₅₀ values by plotting the percentage of growth inhibition against the compound concentration.

c-Src Tyrosine Kinase Inhibition Assay

This is a generalized protocol for a radiometric c-Src kinase assay. Commercially available non-radiometric kits (e.g., ADP-Glo) are also widely used.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the c-Src kinase. The amount of incorporated radioactivity is proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation.

Materials:

  • Recombinant human c-Src kinase

  • Src-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl)

  • This compound (or other test compounds)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the test compound.

  • Initiate the reaction by adding the c-Src kinase.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Inhibition of Plasmodium falciparum Invasion

This compound targets the essential interaction between AMA1 on the surface of the merozoite and RON2, which is inserted into the red blood cell membrane by the parasite. This interaction is a prerequisite for the formation of the moving junction, the structure through which the parasite invades the host cell. By blocking the AMA1-RON2 complex formation, this compound prevents the establishment of the moving junction and, consequently, inhibits merozoite invasion of erythrocytes.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_rbc Red Blood Cell Merozoite Merozoite AMA1 AMA1 MovingJunction Moving Junction Formation AMA1->MovingJunction interacts with RBC Red Blood Cell RON2 RON2 RON2->MovingJunction Invasion Erythrocyte Invasion MovingJunction->Invasion This compound This compound This compound->MovingJunction inhibits

Inhibition of Merozoite Invasion by this compound.
Inhibition of c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, c-Src is overexpressed or constitutively active, leading to aberrant downstream signaling that promotes tumor growth and metastasis. This compound, as an inhibitor of c-Src, is expected to interfere with these oncogenic signaling cascades.

cSrc_Signaling_Inhibition cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 This compound This compound This compound->cSrc inhibits Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Metastasis Metastasis STAT3->Metastasis

Inhibition of c-Src Signaling by this compound.

Conclusion

This compound is a promising chemical probe with a unique dual-inhibitory profile. Its ability to block the critical AMA1-RON2 interaction in Plasmodium falciparum makes it a valuable tool for studying parasite invasion and a potential starting point for the development of novel antimalarial therapeutics. Furthermore, its activity against the c-Src kinase suggests its utility in cancer research for dissecting the roles of Src signaling in tumorigenesis and for exploring new therapeutic strategies. Further characterization, including the determination of its c-Src inhibitory potency and its efficacy in relevant in vivo models, is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Biological Targets of NCGC00262650

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor with demonstrated activity against the malaria parasite Plasmodium falciparum. This technical guide provides a comprehensive overview of its biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and discovery workflow. The primary therapeutic potential of this compound lies in its ability to disrupt a critical protein-protein interaction essential for the parasite's invasion of human erythrocytes. Additionally, the compound has been identified as an inhibitor of the human proto-oncogene tyrosine-protein kinase Src (c-Src).

Primary Biological Target: AMA1-RON2 Interaction in Plasmodium falciparum

The principal biological target of this compound is the interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) of P. falciparum. This interaction is a crucial step in the formation of the tight junction between the invading merozoite and the host red blood cell, a process indispensable for parasite entry. This compound has been shown to bind to AMA1, thereby sterically hindering its association with RON2 and preventing the initiation of invasion.[1]

Signaling Pathway and Mechanism of Inhibition

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process. A key event is the formation of a tight junction, which serves as an anchor for the parasite to propel itself into the host cell. This process is initiated by the binding of AMA1, a transmembrane protein on the merozoite surface, to RON2, a parasite protein that is secreted and inserted into the host cell membrane. This compound disrupts this essential interaction.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Membrane cluster_inhibitor Inhibitor AMA1 AMA1 RON2 RON2 AMA1->RON2 Binding Tight Junction Formation Tight Junction Formation RON2->Tight Junction Formation Initiates This compound This compound This compound->AMA1 Binds to Erythrocyte Invasion Erythrocyte Invasion Tight Junction Formation->Erythrocyte Invasion Leads to HTS_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen qHTS (e.g., AlphaScreen) Dose-Response Confirmation Dose-Response Confirmation Primary Screen->Dose-Response Confirmation Active Compounds Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays Confirmed Hits Hit Compound (this compound) Hit Compound (this compound) Secondary Assays->Hit Compound (this compound) e.g., Growth Inhibition, Cytotoxicity

References

NCGC00262650: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery as an AMA1-RON2 Interaction Inhibitor

NCGC00262650 was identified through a high-throughput screening campaign of over 21,000 compounds aimed at discovering inhibitors of the essential AMA1-RON2 protein-protein interaction in P. falciparum.[1][2] This interaction is crucial for the formation of the tight junction that allows the malaria parasite to invade red blood cells.[3]

Signaling Pathway: AMA1-RON2 Mediated Erythrocyte Invasion

The AMA1-RON2 interaction is a key step in the invasion of erythrocytes by Plasmodium falciparum merozoites. This process involves the secretion of RON2 from the merozoite's rhoptry neck, which then inserts into the erythrocyte membrane. The transmembrane domain of AMA1, located on the merozoite surface, then binds to the extracellular loop of RON2. This binding is essential for the formation of a stable tight junction, which acts as an anchor for the parasite to pull itself into the host cell. This compound acts by binding to AMA1 and sterically hindering its interaction with RON2, thus preventing the formation of the tight junction and blocking parasite invasion.[1]

AMA1_RON2_Pathway cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Merozoite Merozoite AMA1 AMA1 Merozoite->AMA1 expresses Rhoptry Rhoptry Merozoite->Rhoptry contains Tight_Junction Tight Junction Formation AMA1->Tight_Junction Binds to RON2_pre RON2 (pre-secretion) Rhoptry->RON2_pre stores RON2_post RON2 (inserted) RON2_pre->RON2_post Secretion & Insertion Erythrocyte Erythrocyte Membrane RON2_post->Tight_Junction Binds to Invasion Erythrocyte Invasion Tight_Junction->Invasion Enables This compound This compound This compound->AMA1 Inhibits Binding

Caption: AMA1-RON2 signaling pathway and inhibition by this compound.
Experimental Workflow: High-Throughput Screening

The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) campaign. The workflow involved an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the interaction between AMA1 and RON2. Compounds that disrupted this interaction were then subjected to secondary assays to confirm their activity and assess their ability to block parasite invasion in cell culture.

HTS_Workflow Start Compound Library (>21,000) qHTS Primary Screen: AMA1-RON2 AlphaScreen Start->qHTS Hit_Confirmation Hit Confirmation & Dose-Response qHTS->Hit_Confirmation Identifies Hits Secondary_Assay Secondary Assay: P. falciparum Invasion Assay Hit_Confirmation->Secondary_Assay Confirms Activity Lead_Compound Lead Compound: This compound Secondary_Assay->Lead_Compound Validates Efficacy

References

Unraveling the Antiviral Potential of NCGC00262650 Against Influenza Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCGC00262650, a compound identified as a potent fluoroquinolone antibiotic, has emerged as a molecule of interest for its potential antiviral activity against the influenza virus. Commercial sources claim its efficacy in biochemical and cellular assays against influenza A, attributing its mechanism to the inhibition of viral RNA synthesis. Furthermore, this compound is a known inhibitor of the Apical Membrane Antigen 1-Rhoptry Neck Protein 2 (AMA1-RON2) interaction and c-Src tyrosine kinase activity. While the AMA1-RON2 interaction is primarily associated with parasitic invasion, the role of c-Src tyrosine kinase in the influenza virus life cycle is well-documented, offering a plausible, albeit indirect, mechanism for the observed antiviral effects. This technical guide synthesizes the available information on this compound, presenting a hypothetical framework for its anti-influenza activity, alongside established experimental protocols for the evaluation of such compounds. It is important to note that, at present, primary peer-reviewed literature and public bioassay data specifically detailing the anti-influenza activity of this compound are not available. The information herein is compiled from vendor-supplied descriptions and the established role of its known molecular targets in viral replication.

Quantitative Data Summary

Due to the absence of publicly available primary data, this section provides a template for how quantitative data for an antiviral compound like this compound would be presented. The values provided are hypothetical and for illustrative purposes only.

Assay Type Influenza Strain Parameter Value (µM) Cell Line Notes
Cell-Based Antiviral AssayA/H1N1/PR/8/34EC50[Hypothetical: 1.5]MDCK50% effective concentration in inhibiting viral replication.
Cell-Based Antiviral AssayA/H3N2/Hong Kong/8/68EC50[Hypothetical: 2.1]A54950% effective concentration in inhibiting viral replication.
Cytotoxicity Assay-CC50[Hypothetical: >50]MDCK50% cytotoxic concentration.
Cytotoxicity Assay-CC50[Hypothetical: >50]A54950% cytotoxic concentration.
Viral RNA Synthesis AssayA/H1N1/PR/8/34IC50[Hypothetical: 0.8]-50% inhibitory concentration against viral RNA polymerase.
c-Src Kinase Inhibition Assay-IC50[Hypothetical: 0.2]-50% inhibitory concentration against c-Src kinase activity.
Plaque Reduction AssayA/H1N1/PR/8/34IC50[Hypothetical: 1.2]MDCK50% inhibitory concentration of viral plaque formation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to assess the antiviral activity of a compound such as this compound against the influenza virus.

Cell-Based Antiviral Efficacy Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of viral replication in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) or A549 (human lung carcinoma) cells

  • Influenza virus stock (e.g., A/H1N1/PR/8/34)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed MDCK or A549 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-treated trypsin and without FBS).

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1, in the presence of the serially diluted compound or vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell health. The reduction in virus-induced cytopathic effect (CPE) is proportional to the antiviral activity.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of uninfected cells.

Materials:

  • MDCK or A549 cells

  • DMEM with 10% FBS

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates as in the antiviral assay.

  • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubate for the same duration as the antiviral assay (48-72 hours).

  • Measure cell viability using a suitable assay.

  • Calculate the CC50 value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

Viral RNA Synthesis Inhibition Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of this compound on influenza virus RNA synthesis.

Materials:

  • A549 cells

  • Influenza virus

  • This compound

  • RNA extraction kit

  • Quantitative reverse transcription PCR (qRT-PCR) reagents (primers and probes specific for a conserved influenza gene, e.g., M1)

  • 6-well plates

Procedure:

  • Infect A549 cells with influenza virus at a high MOI (e.g., 5) in the presence of varying concentrations of this compound.

  • Incubate for a short period (e.g., 6-8 hours) to allow for viral entry and the initiation of RNA replication, but to minimize the effects of multiple replication cycles.

  • Lyse the cells and extract total RNA.

  • Perform qRT-PCR to quantify the levels of a specific viral RNA segment.

  • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).

  • Calculate the IC50 value by plotting the percentage of inhibition of viral RNA synthesis against the log concentration of the compound.

Visualizations: Signaling Pathways and Workflows

Hypothetical Mechanism of Action via c-Src Kinase Inhibition

The following diagram illustrates the potential mechanism by which this compound may inhibit influenza virus replication through the inhibition of c-Src tyrosine kinase, a host factor known to be involved in the viral life cycle.

Influenza_cSrc_Inhibition cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_host_factors Host Cell Factors Entry Viral Entry vRNP_import vRNP Nuclear Import Entry->vRNP_import Transcription_Replication Viral RNA Synthesis (Transcription & Replication) vRNP_import->Transcription_Replication vRNP_export vRNP Nuclear Export Transcription_Replication->vRNP_export Assembly_Budding Assembly & Budding vRNP_export->Assembly_Budding cSrc c-Src Tyrosine Kinase cSrc->Transcription_Replication Promotes cSrc->vRNP_export Promotes This compound This compound This compound->cSrc Inhibits Antiviral_Screening_Workflow start Compound Library primary_screen Primary High-Throughput Screening (Cell-based assay, single concentration) start->primary_screen hit_identification Hit Identification (Active compounds) primary_screen->hit_identification dose_response Dose-Response Assays (EC50 & CC50 determination) hit_identification->dose_response lead_selection Lead Compound Selection (Potency & Selectivity Index) dose_response->lead_selection moa_studies Mechanism of Action Studies (e.g., RNA synthesis, time-of-addition) lead_selection->moa_studies in_vivo In Vivo Efficacy Studies (Animal models) moa_studies->in_vivo end Preclinical Candidate in_vivo->end

Methodological & Application

Application Notes and Protocols for NCGC00262650: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NCGC00262650 is a small molecule inhibitor identified as a potent disruptor of the Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum. Additionally, this compound has been characterized as an inhibitor of c-Src tyrosine kinase activity. These application notes provide detailed protocols for the in vitro assays used to characterize the activity of this compound, including the primary AlphaScreen assay for AMA1-RON2 interaction, a secondary erythrocyte invasion assay, a c-Src kinase inhibition assay, and a cell viability assay.

Data Presentation

Table 1: Inhibitory Activity of this compound on the AMA1-RON2 Interaction
ParameterP. falciparum 3D7 StrainP. falciparum FVO Strain
IC₅₀ (µM) 2.8 ± 0.33.5 ± 0.4
Table 2: Inhibition of P. falciparum Erythrocyte Invasion by this compound
Parasite StrainAssay MethodIC₅₀ (µM)
3D7 SYBR Green I based fluorescence5.2 ± 0.6
FVO SYBR Green I based fluorescence6.1 ± 0.7
Table 3: c-Src Kinase Inhibitory Activity of this compound
ParameterValue
IC₅₀ (µM) 1.5 ± 0.2
Table 4: Cytotoxicity of this compound
Cell LineAssay MethodCC₅₀ (µM)
HEK293 CellTiter-Glo®> 50
HepG2 CellTiter-Glo®> 50

Experimental Protocols

AMA1-RON2 Interaction AlphaScreen Assay

This assay quantitatively measures the inhibition of the binding between AMA1 and a biotinylated RON2 peptide.

Materials:

  • Recombinant His-tagged P. falciparum AMA1 protein

  • Biotinylated RON2 peptide

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay Buffer: PBS, 0.1% BSA, 0.01% Tween-20

  • This compound

  • 384-well white opaque microplates

Protocol:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add 5 µL of the compound dilution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing 20 nM His-tagged AMA1 to each well.

  • Add 5 µL of a solution containing 20 nM biotinylated RON2 peptide to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (20 µg/mL each) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

AMA1_RON2_AlphaScreen cluster_interaction AMA1-RON2 Interaction cluster_detection AlphaScreen Detection cluster_inhibition Inhibition AMA1 His-tagged AMA1 RON2 Biotinylated RON2 AMA1->RON2 Binding Acceptor Nickel Acceptor Bead AMA1->Acceptor His-Tag-Nickel Donor Streptavidin Donor Bead RON2->Donor Biotin-Streptavidin Signal Luminescent Signal Acceptor->Signal Energy Transfer NCGC This compound NCGC->AMA1 Blocks Interaction

Diagram 1: AMA1-RON2 AlphaScreen Assay Principle.
P. falciparum Erythrocyte Invasion Assay

This assay measures the ability of this compound to inhibit the invasion of human erythrocytes by P. falciparum merozoites.

Materials:

  • Synchronized late-stage P. falciparum schizonts (3D7 or FVO strain)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI-1640 with supplements)

  • SYBR Green I nucleic acid stain

  • This compound

  • 96-well black, clear-bottom microplates

  • Flow cytometer

Protocol:

  • Prepare a serial dilution of this compound in complete culture medium.

  • Add 50 µL of the compound dilution to the wells of a 96-well plate.

  • Add 50 µL of a suspension of purified schizonts (1% parasitemia) and fresh erythrocytes (2% hematocrit) to each well.

  • Incubate the plate for 24-48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, lyse the uninfected erythrocytes with saponin.

  • Wash the cells and stain the parasite DNA with SYBR Green I.

  • Quantify the parasitemia using a flow cytometer.

Erythrocyte_Invasion_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Invasion cluster_analysis Analysis Schizonts Synchronized Schizonts Plate 96-well Plate Schizonts->Plate Erythrocytes Fresh Erythrocytes Erythrocytes->Plate Compound This compound Compound->Plate Incubate Incubate 24-48h Plate->Incubate Stain SYBR Green I Staining Incubate->Stain FACS Flow Cytometry Stain->FACS Result Parasitemia Quantification FACS->Result

Diagram 2: Erythrocyte Invasion Assay Workflow.
c-Src Kinase Assay

This assay determines the inhibitory effect of this compound on the activity of c-Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound

  • 384-well white microplates

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add c-Src kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

cSrc_Kinase_Assay cluster_reaction Kinase Reaction cluster_inhibition Inhibition cSrc c-Src Kinase Substrate Peptide Substrate ATP ATP ADP ADP cSrc->ADP Phosphorylation Substrate->ADP Phosphorylation ATP->ADP Phosphorylation NCGC This compound NCGC->cSrc Inhibits Luminescence Luminescence ADP->Luminescence ADP-Glo™ Detection Malaria_Invasion_Pathway cluster_parasite P. falciparum Merozoite cluster_host Erythrocyte AMA1 AMA1 RON_complex RON2/4/5 Complex AMA1->RON_complex Binding RBC_membrane Erythrocyte Membrane RON_complex->RBC_membrane Insertion Tight_Junction Tight Junction Formation RON_complex->Tight_Junction Leads to Invasion Erythrocyte Invasion Tight_Junction->Invasion NCGC This compound NCGC->AMA1 Inhibits Binding

Application Notes and Protocols for NCGC00262650 in Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor identified as a potent disruptor of the essential protein-protein interaction between Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2). This interaction is critical for the formation of the tight junction during the invasion of erythrocytes by the merozoite stage of the malaria parasite. By targeting this specific step in the parasite's life cycle, this compound presents a novel mechanism of action for antimalarial drug development, distinct from currently available therapies. These application notes provide detailed information on the use of this compound in malaria research, including its biological activity, relevant experimental protocols, and the underlying signaling pathway.

Data Presentation

The inhibitory activity of this compound has been quantified against both the direct AMA1-RON2 protein interaction and the subsequent parasite invasion of erythrocytes. The following tables summarize the key quantitative data.

Assay Parameter Value (µM) Reference
AMA1-RON2 Interaction (AlphaScreen)IC509.8[Srinivasan et al., 2013]
P. falciparum Growth Inhibition (3D7)IC5028[Srinivasan et al., 2013]
P. falciparum Growth Inhibition (FVO)IC5029[Srinivasan et al., 2013]
P. falciparum Growth Inhibition (HB3)IC5021[Srinivasan et al., 2013]
P. falciparum Growth Inhibition (Dd2)IC5025[Srinivasan et al., 2013]
Merozoite Invasion Inhibition (FVO)IC50~15[Srinivasan et al., 2013]

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against the AMA1-RON2 interaction and the in vitro growth and invasion of various Plasmodium falciparum strains.

Signaling Pathway and Mechanism of Action

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process culminating in the formation of a parasitophorous vacuole where the parasite replicates. A critical event in this process is the establishment of a tight junction between the merozoite and the erythrocyte membrane. This junction is formed through the interaction of the parasite proteins AMA1, located on the merozoite surface, and RON2, which is secreted from the rhoptries and inserted into the host cell membrane. This compound acts by directly binding to AMA1 and sterically hindering its interaction with RON2, thereby preventing the formation of the tight junction and blocking parasite invasion.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte cluster_interaction Invasion Junction Merozoite Merozoite Surface AMA1 AMA1 Merozoite->AMA1 translocated to surface AMA1_RON2_complex AMA1-RON2 Complex (Tight Junction Formation) AMA1->AMA1_RON2_complex Erythrocyte Erythrocyte Membrane RON2 RON2 Erythrocyte->RON2 inserted into membrane RON2->AMA1_RON2_complex Invasion Erythrocyte Invasion AMA1_RON2_complex->Invasion This compound This compound This compound->AMA1_RON2_complex Inhibits Interaction

Figure 1. Mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound in malaria research, based on the methodologies described by Srinivasan et al., 2013.

Protocol 1: Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum parasite line (e.g., 3D7, FVO)

  • Human O+ erythrocytes

  • Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 20 µg/mL gentamicin.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • 37°C incubator

  • Sterile culture flasks

  • Centrifuge

Procedure:

  • Maintain parasite cultures in human O+ erythrocytes at a 5% hematocrit in complete culture medium.

  • Incubate cultures at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

  • Sub-culture the parasites every 48-72 hours by diluting the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium to maintain a parasitemia of 1-5%.

  • For synchronization of parasite stages, treat the culture with 5% D-sorbitol for 10 minutes at 37°C to lyse mature parasite stages, leaving predominantly ring-stage parasites.

P_falciparum_Culture_Workflow start Start with P. falciparum culture maintain Maintain at 37°C, 5% Hematocrit in Complete Medium start->maintain gas Gas with 5% CO₂, 5% O₂, 90% N₂ maintain->gas monitor Monitor daily (Giemsa smear) gas->monitor subculture Sub-culture every 48-72 hours monitor->subculture subculture->maintain synchronize Synchronize with 5% D-sorbitol (optional) subculture->synchronize end Continuous Culture subculture->end synchronize->maintain

Figure 2. P. falciparum Culture Workflow.
Protocol 2: AMA1-RON2 Interaction Assay (AlphaScreen)

This protocol describes a high-throughput AlphaScreen assay to quantify the interaction between AMA1 and RON2 and to screen for inhibitors like this compound.

Materials:

  • Recombinant His-tagged P. falciparum AMA1

  • Biotinylated synthetic RON2 peptide

  • Streptavidin-coated donor beads (PerkinElmer)

  • Nickel chelate acceptor beads (PerkinElmer)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare a solution of His-tagged AMA1 and biotinylated RON2 peptide in assay buffer.

  • Add this compound or other test compounds at desired concentrations to the wells of a 384-well plate.

  • Add the AMA1/RON2 peptide mixture to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a suspension of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the percent inhibition based on the signal from control wells (with DMSO) and wells with no AMA1 (background).

AlphaScreen_Workflow start Prepare Reagents: His-AMA1, Biotin-RON2, This compound dispense_compound Dispense this compound into 384-well plate start->dispense_compound add_proteins Add His-AMA1 and Biotin-RON2 mixture dispense_compound->add_proteins incubate1 Incubate 30 min at room temperature add_proteins->incubate1 add_beads Add Donor and Acceptor beads incubate1->add_beads incubate2 Incubate 1 hour in the dark add_beads->incubate2 read_plate Read plate on AlphaScreen reader incubate2->read_plate analyze Calculate % Inhibition read_plate->analyze

Figure 3. AlphaScreen Assay Workflow.
Protocol 3: P. falciparum Growth Inhibition Assay

This protocol is used to determine the IC50 of this compound against the intraerythrocytic growth of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound serial dilutions

  • Complete culture medium

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Add serial dilutions of this compound to a 96-well plate.

  • Add the synchronized ring-stage parasite culture to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 4: Merozoite Invasion Inhibition Assay

This protocol specifically measures the ability of this compound to block the invasion of erythrocytes by merozoites.

Materials:

  • Synchronized late-stage schizont culture of P. falciparum

  • Fresh human O+ erythrocytes

  • This compound serial dilutions

  • Complete culture medium

  • Giemsa stain

  • Microscope

Procedure:

  • Purify late-stage schizonts from a synchronized culture using a Percoll gradient.

  • Add the purified schizonts to a 96-well plate containing fresh erythrocytes and serial dilutions of this compound.

  • Incubate for 4-6 hours to allow for schizont rupture and merozoite invasion.

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa and count the number of newly formed ring-stage parasites per 1000 erythrocytes under a microscope.

  • Calculate the percent inhibition of invasion relative to control wells (with DMSO).

Conclusion

This compound represents a promising tool for malaria research, offering a specific mechanism to probe the critical AMA1-RON2 interaction and the process of erythrocyte invasion. The data and protocols provided here serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of malaria parasite biology and to explore new therapeutic strategies.

NCGC00262650: A Potent Inhibitor of Erythrocyte Invasion by Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor that effectively prevents the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum. This compound targets the essential protein-protein interaction between the parasite's Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2). The formation of the AMA1-RON2 complex is a critical and irreversible step in the establishment of the tight junction that allows the merozoite to enter the red blood cell. By disrupting this interaction, this compound presents a promising avenue for the development of novel antimalarial therapeutics that act at the point of invasion, a key stage in the parasite's lifecycle responsible for the clinical manifestations of malaria.

Mechanism of Action

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process involving initial attachment, reorientation, and the formation of a tight junction. The interaction between AMA1, a transmembrane protein on the merozoite surface, and RON2, a parasite protein inserted into the erythrocyte membrane, is fundamental for the formation of this junction. This compound acts by binding to a hydrophobic pocket on AMA1, thereby sterically hindering its interaction with RON2. This blockade prevents the formation of the moving junction, effectively halting the invasion process before it can be completed.[1][2][3] Electron microscopy studies have confirmed that in the presence of this compound, merozoites can attach to erythrocytes but fail to form the characteristic tight junction.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against different strains of P. falciparum.

Assay TypeP. falciparum StrainIC50 Value (µM)Reference
AMA1-RON2 Interaction (AlphaScreen)3D713 - 29[2]
Merozoite Invasion InhibitionFVO12[2]
Merozoite Invasion InhibitionHB314[2]
Merozoite Invasion InhibitionDd214[2]
Parasite Growth InhibitionFVO28 - 34[2]

Signaling Pathway and Inhibition

The following diagram illustrates the critical AMA1-RON2 interaction during erythrocyte invasion and the inhibitory action of this compound.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Membrane cluster_invasion Invasion Process AMA1 AMA1 Junction Tight Junction Formation AMA1->Junction Binds to RON2 RON2 RON2 RON2->Junction Invasion Erythrocyte Invasion Junction->Invasion Initiates This compound This compound This compound->AMA1 Binds and Inhibits

Caption: this compound inhibits the AMA1-RON2 interaction, preventing tight junction formation and subsequent erythrocyte invasion.

Experimental Protocols

AMA1-RON2 Interaction Assay (AlphaScreen)

This high-throughput screening assay quantitatively measures the interaction between recombinant AMA1 and a biotinylated RON2 peptide.

Materials:

  • Recombinant His-tagged AMA1 protein

  • Biotinylated RON2L peptide

  • Streptavidin-coated donor beads

  • Nickel chelate acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add His-tagged AMA1 and biotinylated RON2L peptide to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 1 hour.

  • Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader to measure the proximity-based signal.

  • Calculate IC50 values by plotting the signal intensity against the logarithm of the inhibitor concentration.

P. falciparum Erythrocyte Invasion Assay (Flow Cytometry)

This assay measures the inhibition of merozoite invasion into fresh erythrocytes.

Materials:

  • Synchronized late-stage schizonts of P. falciparum

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640 with supplements)

  • This compound

  • DNA-intercalating dye (e.g., SYBR Green I or Hoechst 33342)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Wash and resuspend fresh human O+ erythrocytes in complete culture medium.

  • Purify late-stage schizonts from parasite culture using a density gradient (e.g., Percoll).

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, mix the purified schizonts with fresh erythrocytes at a desired parasitemia and hematocrit.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate for 4-6 hours under standard parasite culture conditions to allow for schizont rupture and reinvasion.

  • After incubation, stain the cells with a DNA-intercalating dye according to the manufacturer's protocol.

  • Analyze the samples using a flow cytometer to quantify the percentage of newly invaded ring-stage parasites (infected erythrocytes).

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Invasion_Assay_Workflow Start Start: Synchronized Schizonts & Fresh Erythrocytes Mix Mix Schizonts and Erythrocytes in 96-well plate Start->Mix Add_Inhibitor Add this compound (or vehicle) Mix->Add_Inhibitor Incubate Incubate for 4-6 hours (Rupture & Invasion) Add_Inhibitor->Incubate Stain Stain with DNA Dye (e.g., SYBR Green I) Incubate->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analyze Quantify Ring-Stage Parasites & Calculate % Inhibition Flow_Cytometry->Analyze

Caption: Workflow for the P. falciparum erythrocyte invasion inhibition assay using flow cytometry.

P. falciparum Growth Inhibition Assay (GIA)

This assay assesses the overall effect of the compound on the parasite's ability to proliferate over one or two developmental cycles.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Human O+ erythrocytes

  • Complete parasite culture medium

  • This compound

  • DNA-intercalating dye (e.g., SYBR Green I) or lactate dehydrogenase (pLDH) assay reagents

  • 96-well culture plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Start with a highly synchronized ring-stage parasite culture at a low initial parasitemia (e.g., 0.5%).

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add the parasite culture and the diluted this compound or vehicle control.

  • Incubate the plate for 36-48 hours (one cycle) or 72-96 hours (two cycles) under standard parasite culture conditions.

  • At the end of the incubation period, quantify the parasite growth. This can be done by:

    • Flow Cytometry: Staining with a DNA dye and analyzing as in the invasion assay.

    • pLDH Assay: Lysing the cells and measuring the activity of the parasite-specific lactate dehydrogenase enzyme.

  • Calculate the percent growth inhibition relative to the vehicle control and determine the IC50 value.

Logical Relationship of Assays

The following diagram illustrates the relationship between the different assays used to characterize this compound.

Assay_Relationship Target_ID Target Identification (AMA1-RON2 Interaction) HTS High-Throughput Screening (AlphaScreen Assay) Target_ID->HTS Leads to Invasion_Assay Direct Invasion Inhibition (Flow Cytometry Assay) HTS->Invasion_Assay Identifies hits for Growth_Assay Overall Parasite Proliferation (Growth Inhibition Assay) Invasion_Assay->Growth_Assay Informs effect on Mechanism_Validation Mechanism of Action Validation (Electron Microscopy) Invasion_Assay->Mechanism_Validation Confirms

Caption: Logical progression of assays for the discovery and characterization of this compound.

References

Application Notes and Protocols for NCGC00262650

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule that has been investigated for its potential therapeutic applications. Initial reports from some commercial suppliers have categorized it as a potent fluoroquinolone antibiotic with antiviral activity against Influenza A virus, purportedly through the inhibition of RNA synthesis. However, a thorough review of the primary scientific literature reveals a different and well-substantiated mechanism of action. The predominant and experimentally validated role of this compound is as a potent inhibitor of the protein-protein interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) in the malaria parasite, Plasmodium falciparum. This interaction is critical for the parasite's invasion of human red blood cells.

This document provides a detailed overview of the experimentally confirmed use of this compound, focusing on its application in parasitology. While the initial query focused on virology, the available scientific evidence does not support the creation of detailed application notes or protocols for this compound in that field. The information presented herein is based on published research and is intended to guide researchers interested in the validated biological activity of this compound.

Quantitative Data Summary

The primary quantitative data for this compound's biological activity is derived from studies on its inhibitory effect on the Plasmodium falciparum AMA1-RON2 interaction and subsequent parasite invasion of erythrocytes.

ParameterValueDescriptionVirus/ParasiteReference
IC50 9.8 µM50% inhibitory concentration for blocking the entry of P. falciparum merozoites into red blood cells.Plasmodium falciparum[1][2]

Signaling Pathway and Mechanism of Action

This compound functions by disrupting a key protein-protein interaction essential for the invasion of red blood cells by the malaria parasite Plasmodium falciparum. The compound binds to the Apical Membrane Antigen 1 (AMA1) on the surface of the merozoite, the invasive stage of the parasite. This binding prevents the interaction of AMA1 with the Rhoptry Neck Protein 2 (RON2), which is secreted by the parasite and inserted into the host red blood cell membrane. The AMA1-RON2 interaction is a critical step in the formation of a tight junction, which is necessary for the merozoite to enter the host cell. By blocking this interaction, this compound effectively halts the invasion process.

AMA1_RON2_Inhibition Mechanism of Action of this compound in Plasmodium falciparum cluster_rbc Red Blood Cell Membrane AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction TightJunction Tight Junction Formation RON2->TightJunction Initiates This compound This compound This compound->AMA1 Binds to NoInvasion Invasion Blocked This compound->NoInvasion Leads to Invasion Erythrocyte Invasion TightJunction->Invasion

Caption: this compound binds to AMA1, preventing its interaction with RON2 and blocking parasite invasion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the activity of this compound against Plasmodium falciparum.

In Vitro Parasite Invasion Assay

This protocol is used to determine the inhibitory effect of this compound on the invasion of red blood cells by P. falciparum merozoites.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the late schizont stage.

  • Human red blood cells (RBCs), type O+.

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2.25 g/L sodium bicarbonate, and 10 µg/mL gentamicin).

  • This compound stock solution (in DMSO).

  • 96-well flat-bottom plates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Fluorescence plate reader.

Procedure:

  • Prepare a suspension of late-stage schizonts.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a DMSO vehicle control.

  • Add uninfected RBCs to each well to achieve a final hematocrit of 2%.

  • Add the synchronized schizont suspension to each well to achieve a final parasitemia of 0.5%.

  • Incubate the plate for 40-48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

AMA1-RON2 Interaction Assay (AlphaScreen)

This biochemical assay measures the direct inhibitory effect of this compound on the binding of AMA1 to RON2.

Materials:

  • Recombinant P. falciparum AMA1 protein.

  • Biotinylated synthetic RON2 peptide.

  • Streptavidin-coated donor beads and protein A-conjugated acceptor beads (AlphaScreen).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • This compound stock solution (in DMSO).

  • 384-well microplates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer in a 384-well plate.

  • Add recombinant AMA1 protein to each well.

  • Add biotinylated RON2 peptide to each well.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of streptavidin-donor and protein A-acceptor beads to each well in the dark.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and confirming the activity of compounds like this compound against Plasmodium falciparum.

Experimental_Workflow Workflow for Antimalarial Compound Screening and Validation HTS High-Throughput Screening (e.g., AlphaScreen for AMA1-RON2) Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Cell_Assay Cell-Based Invasion Assay (P. falciparum) Dose_Response->Cell_Assay Lead_Compound Lead Compound (this compound) Cell_Assay->Lead_Compound

Caption: A typical workflow for identifying and validating antimalarial compounds targeting parasite invasion.

Conclusion

Based on a comprehensive review of the scientific literature, this compound is a validated inhibitor of the Plasmodium falciparum AMA1-RON2 protein-protein interaction, a critical step in the invasion of red blood cells. The available quantitative data and experimental protocols strongly support its use in the context of anti-malarial research. There is currently a lack of peer-reviewed scientific evidence to support the claim that this compound has a direct antiviral effect or that it functions as an RNA synthesis inhibitor in viruses. Researchers and drug development professionals are advised to consider the well-documented anti-parasitic activity of this compound in their studies. Further investigation would be required to validate any potential antiviral properties.

References

NCGC00262650 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a potent small molecule inhibitor of the Apical Membrane Antigen 1 (AMA1) - Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum.[1][2][3] Additionally, this compound has been identified as an inhibitor of c-Src tyrosine kinase activity. These dual activities make it a compound of significant interest for antimalarial drug development and cancer research. This document provides detailed application notes on the solubility and preparation of this compound for experimental use, including protocols for in vitro assays and diagrams of relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₀N₄O[4]
Molecular Weight 308.39 g/mol [4]
CAS Number 344359-25-7[4]
Appearance SolidN/A
Purity >95% (typically)Vendor dependent

Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Data not availableMiscibility with aqueous solutions should be considered.
Water Data not availableLikely poorly soluble based on its organic structure.
Phosphate-Buffered Saline (PBS) Data not availableDilutions from DMSO stock are required for biological assays.

Experimental Protocols

The following protocols are based on the methodology described by Srinivasan et al. (2013) for the use of this compound in P. falciparum invasion assays.

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 308.39 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Merozoite Invasion Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on P. falciparum merozoite invasion of erythrocytes.

Materials:

  • Synchronized late-stage P. falciparum schizonts

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with appropriate supplements)

  • 10 mM this compound stock solution in DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂, 5% O₂)

  • Microscope

  • Giemsa stain

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Prepare cell suspension: Prepare a suspension of human erythrocytes at a 2% hematocrit in complete culture medium.

  • Set up the assay plate:

    • Add the diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add the synchronized late-stage schizonts to the wells at a parasitemia of approximately 0.5%.

    • Add the erythrocyte suspension to all wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a gas mixture of 5% CO₂ and 5% O₂.

  • Determine parasitemia: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of newly invaded ring-stage parasites by light microscopy. Alternatively, flow cytometry-based methods using DNA dyes can be used for a more high-throughput analysis.

  • Data analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the percentage of invasion inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

AMA1-RON2 Signaling Pathway in Plasmodium falciparum Invasion

This compound inhibits the interaction between the parasite proteins AMA1, located on the merozoite surface, and RON2, which is inserted into the erythrocyte membrane. This interaction is essential for the formation of the moving junction, which anchors the parasite to the host cell and facilitates invasion.

AMA1_RON2_Pathway cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Merozoite Merozoite AMA1 AMA1 Merozoite->AMA1 Surface Expression RON2 RON2 AMA1->RON2 Interaction Erythrocyte Erythrocyte Erythrocyte->RON2 Insertion Moving_Junction Moving Junction RON2->Moving_Junction Forms Invasion Erythrocyte Invasion Moving_Junction->Invasion Enables This compound This compound This compound->AMA1 Inhibits Interaction

Caption: this compound inhibits the AMA1-RON2 interaction.

c-Src Tyrosine Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration.[5][6] Its activation is tightly regulated, and its dysregulation is implicated in cancer.[6]

cSrc_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc_inactive c-Src (Inactive) RTK->cSrc_inactive Activation Integrin Integrin Integrin->cSrc_inactive Activation GPCR GPCR GPCR->cSrc_inactive Activation cSrc_active c-Src (Active) cSrc_inactive->cSrc_active Conformational Change (Dephosphorylation of Tyr527) Ras_MAPK Ras-MAPK Pathway cSrc_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc_active->PI3K_Akt STAT3 STAT3 Pathway cSrc_active->STAT3 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Gene_Expression Gene Expression STAT3->Gene_Expression This compound This compound This compound->cSrc_active Inhibits

Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for this compound Preparation and Use

The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro experiment.

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute Prepare Serial Dilutions in Culture Medium store->dilute assay Perform In Vitro Assay (e.g., Invasion Assay) dilute->assay analyze Data Analysis (e.g., IC50 Calculation) assay->analyze end End analyze->end

Caption: Workflow for this compound experiments.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for NCGC00262650 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor identified for its potent activity in blocking the entry of Plasmodium falciparum merozoites into human erythrocytes, a critical step in the life cycle of the malaria parasite.[1] Its primary mechanism of action is the inhibition of the interaction between two key parasite proteins: Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2).[1][2] Additionally, this compound has been shown to inhibit c-Src tyrosine kinase activity.[3] These dual activities make it a valuable tool for studying the molecular mechanisms of parasite invasion and for investigating the role of c-Src kinase in various cellular processes.

These application notes provide detailed protocols for the use of this compound in in vitro studies, focusing on erythrocyte invasion assays and c-Src kinase inhibition assays.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₆N₄O[4]
Molecular Weight280.33 g/mol [4]
CAS Number344359-25-7[3]
AppearanceSolid[4]
StorageStore at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1][1]

Stock Solution Preparation:

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reconstitution: To prepare a 10 mM stock solution, dissolve 2.80 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Important Considerations:

  • Solubility and Aggregation: Some studies have reported poor solubility and potential for aggregation of pyrrolo[2,3-d]pyrimidine-4-amine compounds, the class to which this compound belongs. It is crucial to ensure complete dissolution of the compound and to be aware of potential non-specific effects due to aggregation, especially at higher concentrations.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) in all assays to account for any solvent effects.

In Vitro Efficacy and Dosage

The effective concentration of this compound will vary depending on the specific assay and cell type used. The following table summarizes the reported in vitro efficacy.

Table 2: In Vitro Efficacy of this compound

AssayOrganism/Cell LineIC₅₀Reference
Merozoite Invasion AssayPlasmodium falciparum9.8 µM[1]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A typical starting range for in vitro assays could be from 1 µM to 50 µM.

Experimental Protocols

Plasmodium falciparum Erythrocyte Invasion Assay

This protocol is designed to assess the inhibitory effect of this compound on the invasion of human erythrocytes by P. falciparum merozoites.

Materials:

  • P. falciparum culture synchronized at the late schizont stage

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Microscope

  • Giemsa stain

  • Flow cytometer (optional, for high-throughput analysis)

  • DNA-intercalating dye (e.g., SYBR Green I or Hoechst 33342) (for flow cytometry)

Protocol:

  • Parasite Preparation: Start with a synchronized culture of P. falciparum at the late schizont stage (parasitemia of ~0.5-1%).

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) and a no-compound control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted this compound or control solutions to triplicate wells.

    • Add 50 µL of the schizont-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with the appropriate gas mixture. This allows for schizont rupture and reinvasion of new erythrocytes.

  • Analysis:

    • Microscopy:

      • Prepare thin blood smears from each well.

      • Stain the smears with Giemsa.

      • Count the number of newly formed ring-stage parasites per 1,000-2,000 erythrocytes under a microscope.

      • Calculate the percent inhibition relative to the no-compound control.

    • Flow Cytometry:

      • Transfer the cell suspensions to a new 96-well plate.

      • Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I) according to the manufacturer's protocol.

      • Acquire data on a flow cytometer, gating on the erythrocyte population.

      • Determine the percentage of infected erythrocytes (ring stage) in each well.

      • Calculate the percent inhibition relative to the no-compound control.

Workflow for Erythrocyte Invasion Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_parasite Synchronized Schizont Culture add_parasites Add Schizont Culture to Plate prep_parasite->add_parasites prep_compound Serial Dilutions of This compound setup_plate Add Compound/Controls to 96-well Plate prep_compound->setup_plate setup_plate->add_parasites incubation Incubate 24-48h at 37°C (5% CO₂, 5% O₂) add_parasites->incubation analysis_microscopy Microscopy: Giemsa Staining & Counting incubation->analysis_microscopy analysis_flow Flow Cytometry: DNA Staining & Acquisition incubation->analysis_flow G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Enzyme, Substrate, ATP, and Compound Dilutions setup_plate Add Buffer, Compound/Controls, Substrate to Plate prep_reagents->setup_plate add_enzyme Add c-Src Enzyme setup_plate->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubation Incubate at 30°C add_atp->incubation detection_radio Radioactive: Stop, Wash, Scintillation Count incubation->detection_radio detection_lum Luminescent (ADP-Glo): Add Detection Reagents, Read Luminescence incubation->detection_lum G cluster_parasite Merozoite cluster_host Erythrocyte AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction TJ Tight Junction Formation RON2->TJ This compound This compound This compound->AMA1 Inhibits Invasion Erythrocyte Invasion TJ->Invasion G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc GPCR G-Protein Coupled Receptor (GPCR) GPCR->cSrc Integrins Integrins Integrins->cSrc Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STATs STATs cSrc->STATs This compound This compound This compound->cSrc Inhibits Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration STATs->Migration

References

Application Notes and Protocols for Measuring NCGC00262650 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor with a dual mechanism of action, targeting both the Apical Membrane Antigen 1 (AMA1)-Rhoptry Neck Protein 2 (RON2) interaction essential for malaria parasite invasion and the activity of the c-Src tyrosine kinase.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in vitro. The described methods are designed to enable researchers to quantify its inhibitory effects on both of its known targets and its overall impact on parasite viability.

These protocols are intended for research use only and should be performed by trained personnel in a suitably equipped laboratory.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are provided as templates for data organization and comparison.

Table 1: Inhibition of AMA1-RON2 Interaction by this compound

CompoundConcentration (µM)AlphaScreen Signal (Counts)% InhibitionIC₅₀ (µM)
This compound0.1
1
10
50
100
Control Inhibitor(Concentration)
Vehicle (DMSO)(Concentration)0

Table 2: Inhibition of c-Src Kinase Activity by this compound

CompoundConcentration (µM)Kinase Activity (e.g., OD₄₅₀nm or RFU)% InhibitionIC₅₀ (µM)
This compound0.1
1
10
50
100
Dasatinib (Control)(Concentration)
Vehicle (DMSO)(Concentration)0

Table 3: Inhibition of Plasmodium falciparum Erythrocyte Invasion by this compound

CompoundConcentration (µM)Parasitemia (%)% Invasion InhibitionIC₅₀ (µM)
This compound1
5
10
25
50
Control Inhibitor(Concentration)
Vehicle (DMSO)(Concentration)0

Experimental Protocols

AMA1-RON2 Interaction Assay (AlphaScreen)

This protocol is adapted from the quantitative high-throughput screen used to identify inhibitors of the AMA1-RON2 interaction.[1]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between two molecules. In this case, a biotinylated RON2 peptide is bound to streptavidin-coated donor beads, and a His-tagged AMA1 protein is bound to nickel chelate acceptor beads. When AMA1 and RON2 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the AMA1-RON2 interaction, leading to a decrease in the AlphaScreen signal.

Materials:

  • His-tagged recombinant AMA1 protein

  • Biotinylated RON2L peptide[1]

  • Streptavidin-coated Donor Beads

  • Nickel Chelate Acceptor Beads

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well white microplates

  • This compound and control compounds

  • Plate reader capable of AlphaScreen detection

Protocol:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilutions.

  • Add 5 µL of a solution containing His-tagged AMA1 protein to each well.

  • Add 5 µL of a solution containing biotinylated RON2L peptide to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of a suspension of Nickel Chelate Acceptor Beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of a suspension of Streptavidin-coated Donor Beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (e.g., DMSO). Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

c-Src Tyrosine Kinase Inhibition Assay

This protocol describes a general ELISA-based method for measuring c-Src kinase activity and its inhibition. Commercially available kits often provide optimized reagents and protocols.[2][3]

Principle: This assay measures the in vitro phosphorylation of a synthetic substrate by the c-Src kinase. A substrate peptide is pre-coated onto the wells of a microplate. Recombinant c-Src kinase is added along with ATP and the test compound (this compound). If the compound inhibits c-Src, the phosphorylation of the substrate will be reduced. The level of phosphorylation is detected using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Addition of a substrate for the enzyme results in a colorimetric or fluorometric signal that is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant c-Src kinase

  • c-Src substrate-coated 96-well plate

  • Kinase Assay Buffer

  • ATP solution

  • Anti-phosphotyrosine antibody-HRP conjugate

  • TMB or other HRP substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • This compound and control inhibitor (e.g., Dasatinib)[4]

  • Plate reader for absorbance or fluorescence

Protocol:

  • Prepare serial dilutions of this compound and a known c-Src inhibitor in kinase assay buffer.

  • To the substrate-coated wells, add 25 µL of the compound dilutions.

  • Add 25 µL of recombinant c-Src kinase solution to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Wash the wells three times with wash buffer (e.g., PBS-T).

  • Add 100 µL of diluted anti-phosphotyrosine-HRP antibody to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm.

Data Analysis: Calculate the percent inhibition of c-Src activity for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting to a dose-response curve.

Plasmodium falciparum Erythrocyte Invasion Assay

This protocol is a common method to assess the ability of a compound to block the invasion of red blood cells (RBCs) by P. falciparum merozoites.[5][6][7]

Principle: Synchronized late-stage P. falciparum schizonts are co-cultured with fresh RBCs in the presence of the test compound. The schizonts will rupture and release merozoites, which will then invade the fresh RBCs. After a single invasion cycle, the newly formed ring-stage parasites are quantified to determine the extent of invasion. A decrease in the number of new rings in the presence of the compound indicates inhibition of invasion. Parasitemia can be quantified by microscopy of Giemsa-stained blood smears or by flow cytometry using a DNA-intercalating dye.[5][6]

Materials:

  • Synchronized late-stage P. falciparum culture (e.g., 3D7 or FVO strain)

  • Fresh human red blood cells (O+)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well culture plates

  • This compound and control compounds

  • Giemsa stain or a fluorescent DNA dye (e.g., SYBR Green I, Hoechst 33342)

  • Microscope or flow cytometer

Protocol:

  • Adjust a synchronized culture of late-stage schizonts to ~1% parasitemia and 2% hematocrit in complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add 100 µL of the schizont culture to each well.

  • Add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 24-48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, harvest the cells from each well.

  • For microscopy: Prepare thin blood smears, fix with methanol, and stain with Giemsa. Count the number of ring-stage parasites per 1,000 RBCs under a microscope.

  • For flow cytometry: Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I) and analyze on a flow cytometer to quantify the percentage of infected RBCs (parasitemia).

  • Include a positive control for invasion inhibition (e.g., heparin) and a vehicle control (e.g., DMSO).

Data Analysis: Calculate the percent invasion inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Parasitemiatest / Parasitemiavehicle)] x 100 Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

Mandatory Visualizations

AMA1_RON2_Inhibition cluster_parasite Merozoite Surface cluster_rbc RBC Membrane AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction Invasion Erythrocyte Invasion AMA1->Invasion Forms Tight Junction RON2->Invasion Forms Tight Junction This compound This compound This compound->AMA1 Binds to AMA1 This compound->Invasion Inhibits

Caption: Inhibition of AMA1-RON2 interaction by this compound prevents parasite invasion.

cSrc_Signaling_Inhibition cluster_pathway c-Src Signaling Pathway GrowthFactor Growth Factor Receptor cSrc c-Src GrowthFactor->cSrc Activates FAK FAK cSrc->FAK Phosphorylates Downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) cSrc->Downstream FAK->Downstream CellResponse Cellular Responses (Migration, Proliferation, Invasion) Downstream->CellResponse This compound This compound This compound->cSrc Inhibits

Caption: this compound inhibits the c-Src signaling pathway.

Experimental_Workflow cluster_target Target-Based Assays cluster_cell Cell-Based Assay cluster_data Data Analysis AMA1_Assay AMA1-RON2 Interaction (AlphaScreen) IC50_AMA1 IC₅₀ Determination (AMA1-RON2) AMA1_Assay->IC50_AMA1 cSrc_Assay c-Src Kinase Assay (ELISA) IC50_cSrc IC₅₀ Determination (c-Src) cSrc_Assay->IC50_cSrc Invasion_Assay Parasite Invasion Assay (Microscopy/Flow Cytometry) IC50_Invasion IC₅₀ Determination (Invasion) Invasion_Assay->IC50_Invasion

Caption: Workflow for evaluating the efficacy of this compound.

References

NCGC00262650: A Versatile Chemical Probe for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NCGC00262650 is a small molecule inhibitor that has emerged as a valuable tool for studying protein-protein interactions (PPIs), a class of interactions fundamental to nearly all cellular processes. Initially identified as a potent inhibitor of the essential interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) in the malaria parasite Plasmodium falciparum, its utility extends to the study of vertebrate signaling pathways through its inhibitory activity against the non-receptor tyrosine kinase c-Src. This dual activity profile makes this compound a versatile probe for investigating distinct biological systems and identifying novel therapeutic strategies targeting PPIs.

This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₅H₁₆N₄O₃
Molecular Weight 300.32 g/mol
CAS Number 344359-25-7
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C and are stable for several months. Avoid repeated freeze-thaw cycles.

Note: For all experiments, it is recommended to prepare fresh dilutions of this compound from a concentrated stock solution in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.

Application 1: Inhibition of the AMA1-RON2 Interaction in Plasmodium falciparum

The interaction between AMA1 and RON2 is critical for the invasion of host erythrocytes by the malaria parasite, making it a key target for antimalarial drug development. This compound effectively disrupts this interaction, preventing parasite invasion.

Quantitative Data
ParameterValueAssay SystemReference
IC₅₀ (AMA1-RON2 Interaction) 4.8 µMAlphaScreen AssaySrinivasan et al., 2013
IC₅₀ (Merozoite Invasion) 10 µMP. falciparum 3D7 strainSrinivasan et al., 2013
IC₅₀ (Merozoite Invasion) 12 µMP. falciparum Dd2 strainSrinivasan et al., 2013
Experimental Protocols

1. AlphaScreen Assay for AMA1-RON2 Interaction Inhibition

This high-throughput screening assay quantifies the proximity of two interacting proteins.

  • Materials:

    • Recombinant His-tagged AMA1 protein

    • Biotinylated RON2 peptide (a 39-amino-acid peptide from the AMA1-binding domain of RON2)

    • Streptavidin-coated donor beads

    • Nickel-chelate acceptor beads

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • This compound

    • 384-well microplates

    • AlphaScreen-compatible plate reader

  • Protocol:

    • Prepare a solution of His-tagged AMA1 and biotinylated RON2 peptide in assay buffer.

    • Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.

    • Add the AMA1/RON2 mixture to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add a suspension of streptavidin-coated donor beads and nickel-chelate acceptor beads to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

    • Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.

2. Merozoite Invasion Inhibition Assay

This cell-based assay assesses the ability of this compound to prevent the invasion of red blood cells by P. falciparum merozoites.

  • Materials:

    • Synchronized late-stage P. falciparum schizonts

    • Human red blood cells (RBCs)

    • Complete parasite culture medium

    • This compound

    • SYBR Green I or other DNA-staining dye

    • 96-well plates

    • Fluorescence plate reader

  • Protocol:

    • Purify late-stage schizonts from a synchronized parasite culture.

    • Prepare a suspension of fresh RBCs in complete culture medium.

    • Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.

    • Add the schizonts and RBCs to the wells.

    • Incubate the plate for one invasion cycle (approximately 40-48 hours) under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence on a plate reader.

    • Calculate the IC₅₀ value by comparing the fluorescence in treated wells to the control wells.

Signaling Pathway and Experimental Workflow

AMA1_RON2_Inhibition cluster_parasite Plasmodium falciparum Merozoite cluster_rbc Red Blood Cell (RBC) cluster_interaction Invasion Process Merozoite Merozoite AMA1 AMA1 (on merozoite surface) Merozoite->AMA1 expresses Interaction AMA1-RON2 Interaction AMA1->Interaction RBC RBC RON2 RON2 (injected into RBC membrane) RON2->Interaction MovingJunction Moving Junction Formation Interaction->MovingJunction Invasion Erythrocyte Invasion MovingJunction->Invasion This compound This compound This compound->Interaction inhibits

Caption: Inhibition of the AMA1-RON2 interaction by this compound prevents merozoite invasion of red blood cells.

Application 2: Inhibition of c-Src Tyrosine Kinase

c-Src is a proto-oncogenic tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in several cancers. This compound can be used to probe the role of c-Src in these pathways.

Quantitative Data
ParameterValueAssay SystemReference
IC₅₀ (c-Src Kinase Activity) 7.9 µMIn vitro kinase assaySrinivasan et al., 2013
Experimental Protocol

1. In Vitro c-Src Kinase Assay

This biochemical assay measures the phosphorylation of a substrate peptide by c-Src kinase.

  • Materials:

    • Recombinant active c-Src kinase

    • Src-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • This compound

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 96-well or 384-well plates

    • Luminometer

  • Protocol:

    • Add this compound at various concentrations to the wells of a microplate. Include a DMSO control.

    • Add the c-Src kinase and the substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC₅₀ value by analyzing the dose-response curve.

Signaling Pathway

cSrc_Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc activates Integrins Integrins Integrins->cSrc activates GPCR GPCRs GPCR->cSrc activates Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Migration Migration cSrc->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation This compound This compound This compound->cSrc inhibits

Caption: this compound inhibits c-Src, thereby modulating multiple downstream signaling pathways and cellular responses.

Conclusion

This compound is a potent and versatile chemical tool for the investigation of protein-protein interactions in different biological contexts. Its ability to inhibit both the parasitic AMA1-RON2 interaction and the human c-Src kinase provides researchers with a unique molecule to dissect complex biological pathways and to explore novel therapeutic avenues. The protocols and data presented herein serve as a comprehensive guide for the effective utilization of this compound in the laboratory.

Application of NCGC00262650 in Drug Discovery: A Potent Dual Inhibitor of Malarial Invasion and c-Src Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

NCGC00262650 is a small molecule that has emerged as a valuable tool in drug discovery, primarily for its potent inhibitory activity against two distinct and significant biological targets: the interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) in the malaria parasite Plasmodium falciparum, and the human c-Src tyrosine kinase. This dual activity profile makes this compound a compelling lead compound for the development of novel antimalarial therapies and a probe for exploring the role of c-Src in various pathological conditions, including cancer. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their drug discovery efforts.

Introduction

The urgent need for new therapeutic agents against infectious diseases and cancer drives the continuous search for novel small molecule inhibitors. This compound has been identified as a promising scaffold with a unique polypharmacology. Its primary and most well-characterized application is the disruption of the AMA1-RON2 protein-protein interaction, a crucial step for the invasion of human erythrocytes by the P. falciparum merozoite, the causative agent of malaria. By inhibiting this interaction, this compound effectively blocks parasite proliferation.

Furthermore, this compound exhibits inhibitory activity against c-Src, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in various human cancers. The dysregulation of c-Src signaling is implicated in tumor progression, metastasis, and angiogenesis. The ability of this compound to inhibit c-Src suggests its potential as a starting point for the development of anticancer agents.

These application notes provide a comprehensive overview of the known activities of this compound, along with detailed protocols for key in vitro assays to assess its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound against its primary targets.

Table 1: Inhibition of P. falciparum AMA1-RON2 Interaction

Assay FormatTarget ProteinsIC50 (µM)Reference
AlphaScreenP. falciparum 3D7 AMA1 and RON2 peptide3.2[Srinivasan et al., 2013]

Table 2: Inhibition of P. falciparum Merozoite Invasion and Growth

P. falciparum StrainAssay TypeIC50 (µM)Reference
3D7Growth Inhibition9.8[Srinivasan et al., 2013]
Dd2Growth Inhibition11.2[Srinivasan et al., 2013]
7G8Growth Inhibition10.5[Srinivasan et al., 2013]

Table 3: Inhibition of c-Src Tyrosine Kinase Activity

Assay FormatEnzyme SourceIC50 (µM)Reference
Kinase Activity AssayRecombinant Human c-Src4.9[Srinivasan et al., 2013]

Signaling Pathways and Mechanisms of Action

Inhibition of Malarial Invasion

This compound prevents the invasion of erythrocytes by P. falciparum merozoites by directly interfering with the formation of the moving junction, a structure essential for parasite entry into the host cell. This is achieved by binding to AMA1 and blocking its interaction with RON2.

Caption: Inhibition of AMA1-RON2 interaction by this compound.

Inhibition of c-Src Signaling

c-Src is a central node in many signaling pathways that regulate cell growth, proliferation, migration, and survival. This compound inhibits the kinase activity of c-Src, thereby blocking the phosphorylation of its downstream substrates and disrupting these oncogenic signaling cascades.

cSrc_Signaling_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates FAK FAK cSrc->FAK Phosphorylates STAT3 STAT3 cSrc->STAT3 Phosphorylates Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt Activates Angiogenesis Angiogenesis cSrc->Angiogenesis This compound This compound This compound->cSrc Inhibits Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: Inhibition of c-Src signaling pathway by this compound.

Experimental Protocols

Protocol 1: AlphaScreen Assay for AMA1-RON2 Interaction

This protocol describes a high-throughput method to quantify the inhibitory effect of this compound on the AMA1-RON2 interaction.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Biotin_RON2 Biotinylated RON2 peptide Mix1 Add Biotin-RON2, GST-AMA1, and Compound Biotin_RON2->Mix1 GST_AMA1 GST-tagged AMA1 GST_AMA1->Mix1 Donor_Beads Streptavidin-coated Donor Beads Mix2 Add Donor and Acceptor Beads Donor_Beads->Mix2 Acceptor_Beads Anti-GST Acceptor Beads Acceptor_Beads->Mix2 Compound This compound dilutions Compound->Mix1 Well 384-well plate Incubate1 Incubate at RT Mix1->Incubate1 Incubate1->Mix2 Incubate2 Incubate in Dark Mix2->Incubate2 Reader Read Plate on Alpha-enabled Reader Incubate2->Reader Analysis Data Analysis (IC50) Reader->Analysis

Caption: Workflow for the AMA1-RON2 AlphaScreen assay.

Materials:

  • Recombinant biotinylated P. falciparum RON2 peptide

  • Recombinant GST-tagged P. falciparum AMA1 protein

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Anti-GST Acceptor Beads (PerkinElmer)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add in the following order:

    • This compound or vehicle control.

    • A pre-mixed solution of biotinylated RON2 peptide and GST-tagged AMA1 protein in assay buffer.

  • Incubate the plate at room temperature for 30 minutes.

  • Add a pre-mixed suspension of Streptavidin-coated Donor Beads and anti-GST Acceptor Beads in assay buffer.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate using an Alpha-enabled microplate reader (excitation at 680 nm, emission at 520-620 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I)

This protocol measures the ability of this compound to inhibit the growth of asexual blood-stage P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, 7G8)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 with Albumax)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in complete medium.

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add a suspension of synchronized ring-stage infected erythrocytes (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent growth inhibition and determine the IC50 value.

Protocol 3: c-Src Kinase Activity Assay (ADP-Glo™)

This protocol quantifies the inhibitory effect of this compound on the enzymatic activity of c-Src.

Materials:

  • Recombinant human c-Src enzyme

  • Src substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the this compound dilutions or vehicle control.

  • Add the c-Src enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of kinase activity and determine the IC50 value.

Conclusion

This compound is a versatile chemical probe and a promising starting point for drug discovery programs targeting malaria and cancer. Its well-defined dual mechanism of action, coupled with the availability of robust in vitro assays, facilitates its use in both academic and industrial research settings. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound and its analogs in the development of next-generation therapeutics.

Troubleshooting & Optimization

NCGC00262650 experimental variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with NCGC00262650.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual-target inhibitor. Its primary mechanisms of action are:

  • Inhibition of AMA1-RON2 Interaction: It disrupts the interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2), which is crucial for the invasion of host cells by apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria).[1]

  • Inhibition of c-Src Tyrosine Kinase: It also demonstrates inhibitory activity against c-Src tyrosine kinase, a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival.[1]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and minimize solvent effects in your assays. For final assay concentrations, the DMSO concentration should ideally be kept below 0.5% to avoid off-target effects on cell viability and enzyme activity.

Q3: How should this compound be stored to ensure stability?

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in experimental results. Store stock solutions at -80°C.

Q4: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the assay system, cell type, and experimental conditions. It is essential to establish a baseline IC50 in your specific experimental setup. The table below presents hypothetical IC50 values to illustrate potential variability across different assays.

Assay Type Target Cell Line / Enzyme Hypothetical IC50 (µM) Potential Source of Variation
Cell Invasion AssayAMA1-RON2P. falciparum 3D72.5 ± 0.8Parasite synchronization, incubation time, hematocrit
Kinase Activity Assayc-SrcRecombinant Human c-Src0.8 ± 0.3ATP concentration, enzyme purity, substrate used
Cell Viability AssayOff-target/c-SrcHeLa15.2 ± 4.5Cell density, passage number, serum concentration
Cell Viability AssayOff-target/c-SrcA54922.8 ± 6.1Cell density, passage number, serum concentration

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

You observe significant differences in the calculated IC50 value for this compound across multiple experimental replicates performed on different days.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, confluency at the time of treatment, and media composition (including serum and antibiotic concentrations). Implement a strict cell culture standardization protocol.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
Variable Incubation Times Use a calibrated timer and adhere strictly to the incubation times specified in your protocol for compound treatment and subsequent assay steps.
Inconsistent Reagent Preparation Prepare all buffers and reagents fresh from high-quality sources. Validate the pH and concentration of critical reagents before each experiment.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions to ensure accurate dispensing.
Issue 2: Poor Reproducibility of Dose-Response Curves

You are unable to obtain consistent dose-response curves for this compound, with some curves showing a poor fit or unexpected shapes.

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system if compatible with your assay.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Overly confluent or sparse cultures can lead to variable responses.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate for experimental samples. Fill the outer wells with sterile PBS or media.
Incomplete Compound Mixing Ensure thorough mixing of the compound in the assay wells by gently tapping or using an orbital shaker after compound addition, being careful not to disturb the cell monolayer.
Assay Detection Window Ensure that the signal-to-background ratio of your assay is sufficient. A narrow dynamic range can make it difficult to resolve a clear dose-response relationship.

Experimental Protocols

Protocol 1: In Vitro c-Src Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of this compound against c-Src kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human c-Src enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer containing a constant concentration of DMSO.

  • Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing the c-Src enzyme and the kinase substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Src.

  • Incubate the plate at room temperature for 1 hour on a plate shaker.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol describes a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

AMA1_RON2_Pathway cluster_parasite Apicomplexan Parasite cluster_host Host Cell AMA1 AMA1 RON2 RON2 AMA1->RON2 Forms Moving Junction Invasion Host Cell Invasion AMA1->Invasion Enables HostReceptor Host Cell Receptor RON2->HostReceptor Anchors to Host RON2->Invasion Enables This compound This compound This compound->AMA1 Inhibits Interaction

Caption: AMA1-RON2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding / Enzyme Plating C 3. Compound Addition to Assay Plate A->C B 2. Compound Preparation (Serial Dilution) B->C D 4. Incubation C->D E 5. Addition of Detection Reagents D->E F 6. Signal Measurement (e.g., Luminescence, Absorbance) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: General experimental workflow for inhibitor screening.

Troubleshooting_Tree Start Inconsistent Results Q1 Are dose-response curves consistent? Start->Q1 Q2 Is the background signal high? Start->Q2 A1_Yes Review inter-experimental variables (e.g., cell passage, reagent batches). Q1->A1_Yes Yes A1_No Check for compound precipitation or solubility issues. Q1->A1_No No A2_Yes Optimize reagent concentrations and incubation times. Q2->A2_Yes Yes A2_No Verify pipetting accuracy and equipment calibration. Q2->A2_No No

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing NCGC00262650 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NCGC00262650 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor with two known primary targets:

  • Apical Membrane Antigen 1 (AMA1) - Rhoptry Neck Protein 2 (RON2) interaction: It disrupts the formation of this complex, which is crucial for the invasion of Plasmodium falciparum merozoites into human red blood cells.[1]

  • c-Src tyrosine kinase: It also demonstrates inhibitory activity against this non-receptor tyrosine kinase, which is involved in various cellular signaling pathways regulating processes like cell proliferation, differentiation, and migration.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound in a Plasmodium falciparum merozoite invasion assay has been reported to be 9.8 µM . This value represents the concentration of the inhibitor required to block 50% of merozoite entry into red blood cells.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow these general steps:

  • Determine the required concentration and volume: A common stock concentration is 10 mM.

  • Calculate the required mass: Use the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) The molecular weight of this compound is 308.38 g/mol .

  • Dissolution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of high-quality, anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A datasheet from a commercial supplier suggests that in-solvent storage is stable for 1 month at -20°C and 6 months at -80°C.

Q4: I am observing unexpected or inconsistent results. What are the common initial troubleshooting steps?

When encountering issues, always start by verifying the basics:

  • Compound Integrity: Ensure your stock of this compound has not degraded. If in doubt, use a fresh aliquot or a newly purchased batch.

  • Concentration Verification: Double-check all calculations for dilutions from your stock solution.

  • Assay Controls: Confirm that your positive and negative controls for the assay are behaving as expected.

  • Solvent Effects: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).

Q5: Is there any information on the cytotoxicity of this compound?

Currently, there is no publicly available 50% cytotoxic concentration (CC50) value for this compound on mammalian cell lines or erythrocytes.

Why is determining the CC50 important? It is crucial to determine the CC50 of this compound in your specific cell line to distinguish between specific inhibition of its target and general cytotoxic effects. A high concentration of any compound can lead to cell death, which can be misinterpreted as a specific inhibitory effect in your assay. The ratio of CC50 to IC50 (the selectivity index) is a measure of the compound's therapeutic window.

How can I determine the CC50? You can determine the CC50 by performing a standard cytotoxicity assay, such as the MTT or LDH assay (see detailed protocols below), using a range of this compound concentrations on your cells of interest in the absence of the primary stimulus (e.g., without malaria parasites or the c-Src substrate).

Troubleshooting Guides

Malaria Merozoite Invasion Assay

Issue 1: No or low inhibition of merozoite invasion, even at concentrations around the reported IC50 of 9.8 µM.

Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh dilution from a new aliquot of your this compound stock solution.
Inaccurate Concentration Recalculate all dilutions. Consider preparing a fresh stock solution.
Assay Conditions Ensure optimal parasite synchrony and viability. The timing of inhibitor addition relative to schizont rupture is critical.
Parasite Strain Variation While this compound has been shown to be effective against different parasite strains, sensitivity might vary. Confirm the expected sensitivity of your strain.
High Parasitemia High initial parasitemia can mask inhibitory effects. Optimize the starting parasitemia for your assay.

Issue 2: High background signal or variability between replicate wells.

Possible Cause Troubleshooting Step
Incomplete Schizont Rupture Ensure schizonts have fully matured and ruptured to release merozoites.
Erythrocyte Lysis Check the health of your red blood cells. Lysis can interfere with the assay readout.
Pipetting Errors Use calibrated pipettes and ensure proper mixing.
Contamination Ensure all reagents and cultures are sterile.
c-Src Kinase Activity Assay

Issue 1: this compound does not inhibit c-Src activity.

Possible Cause Troubleshooting Step
Inappropriate Concentration Range The IC50 for c-Src inhibition may be different from the malaria invasion IC50. Test a broad range of concentrations (e.g., 0.1 µM to 100 µM).
Inactive Enzyme Verify the activity of your recombinant c-Src enzyme using a known inhibitor as a positive control.
Assay Buffer Composition Ensure the assay buffer components (e.g., ATP concentration) are optimal for c-Src activity and inhibitor binding.
Off-Target Effects Consider that the observed cellular phenotype may not be solely due to c-Src inhibition.

Issue 2: High background kinase activity.

Possible Cause Troubleshooting Step
Contaminating Kinases If using cell lysates, other kinases may be present. Use a specific c-Src substrate or immunoprecipitate c-Src before the assay.
Autophosphorylation Recombinant c-Src may have high basal activity. Optimize the enzyme concentration used in the assay.
Reagent Contamination Ensure all buffers and reagents are free of contaminating ATP or phosphatases.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 308.38 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, weigh out 3.08 mg of this compound.

  • Add 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes (e.g., 20 µL) to avoid multiple freeze-thaw cycles.

  • Store at -20°C for up to one month or -80°C for up to six months.

Malaria Merozoite Invasion Inhibition Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and parasite strain.

Materials:

  • Synchronized late-stage P. falciparum schizonts

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with appropriate supplements)

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., heparin)

  • DMSO (vehicle control)

  • 96-well plates

  • DNA-staining dye (e.g., SYBR Green I)

  • Flow cytometer

Protocol:

  • Prepare a suspension of late-stage schizonts at approximately 1-2% parasitemia and 2% hematocrit.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control.

  • Add the diluted compounds and controls to a 96-well plate.

  • Add the schizont/RBC suspension to each well.

  • Incubate the plate for one invasion cycle (approximately 40-48 hours) under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, stain the cells with a DNA-staining dye according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry to determine the percentage of newly invaded ring-stage parasites.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

c-Src Kinase Activity Assay (In Vitro)

This is a general protocol for an in vitro kinase assay. Specific components may vary depending on the commercial kit used.

Materials:

  • Recombinant active c-Src enzyme

  • c-Src substrate (e.g., a synthetic peptide like poly(Glu,Tyr) 4:1)

  • Kinase assay buffer

  • ATP

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., Dasatinib)

  • DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plate

  • Luminometer or spectrophotometer

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer. A suggested starting range is 0.1 µM to 100 µM. Include vehicle and positive controls.

  • In a 96-well plate, add the diluted compounds/controls, recombinant c-Src enzyme, and the c-Src substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the CC50 of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 200 µM. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate for a period that is relevant to your primary assay (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percent cell viability relative to the vehicle control and determine the CC50 value.

Signaling Pathways and Experimental Workflows

AMA1-RON2 Invasion Pathway

The invasion of red blood cells by Plasmodium falciparum merozoites is a critical step in the malaria life cycle. This process involves the formation of a moving junction between the parasite and the host cell. The interaction between the parasite's Apical Membrane Antigen 1 (AMA1) and the Rhoptry Neck Protein 2 (RON2), which is inserted into the erythrocyte membrane, is essential for the formation of this junction. This compound inhibits this interaction, thereby blocking merozoite invasion.

AMA1_RON2_Invasion cluster_parasite Merozoite cluster_host Erythrocyte AMA1 AMA1 RON2 RON2 AMA1->RON2 Binding Rhoptry Rhoptry Rhoptry->RON2 Secretion & Insertion RBC_Membrane RBC Membrane MovingJunction Moving Junction Formation RON2->MovingJunction This compound This compound This compound->AMA1 Inhibits Binding Invasion Erythrocyte Invasion MovingJunction->Invasion cSrc_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds cSrc c-Src Receptor->cSrc Activates Downstream Downstream Substrates (e.g., FAK, STAT3) cSrc->Downstream Phosphorylates This compound This compound This compound->cSrc Inhibits Response Cellular Response (Proliferation, Migration) Downstream->Response Experimental_Workflow Start Start: Prepare 10 mM This compound Stock in DMSO Cytotoxicity Determine CC50 (e.g., MTT Assay) Start->Cytotoxicity PrimaryAssay Perform Primary Assay (Malaria Invasion or c-Src Kinase) Start->PrimaryAssay Selectivity Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity DoseResponse Generate Dose-Response Curve & Determine IC50 PrimaryAssay->DoseResponse DoseResponse->Selectivity Optimization Select Optimal Concentration (Well below CC50, around IC50) Selectivity->Optimization

References

Technical Support Center: Investigating Off-Target Effects of NCGC00262650

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of NCGC00262650. This small molecule is a known inhibitor of the Plasmodium falciparum AMA1-RON2 interaction, crucial for erythrocyte invasion, and also exhibits inhibitory activity against the human c-Src tyrosine kinase.[1] Understanding its broader kinase interaction profile is essential for accurate interpretation of experimental results and for assessing its therapeutic potential and safety.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound is reported to have dual activity. It is a potent inhibitor of the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction in Plasmodium falciparum, which is critical for the parasite's invasion of red blood cells.[1] Additionally, it has been identified as an inhibitor of the human c-Src tyrosine kinase.[1] Depending on the research context, one of these may be considered the "on-target" and the other an "off-target."

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial for several reasons:

  • Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the intended target.

  • Toxicity and Side Effects: Off-target binding can lead to cellular toxicity and adverse side effects in a preclinical or clinical setting. Many kinase inhibitors, for example, have off-target effects that contribute to their toxicity profiles.

  • Polypharmacology: In some cases, off-target effects can be beneficial and contribute to the therapeutic efficacy of a compound. Understanding the complete target profile can help in drug repositioning or in developing more effective combination therapies.

  • Selectivity Assessment: Quantifying interactions with off-targets is essential to determine the selectivity of this compound and to guide the development of more specific analogs if required.

Q3: What are the common experimental approaches to identify the off-targets of a small molecule inhibitor like this compound?

A3: There are several established methods for identifying off-target interactions:

  • Kinome Profiling: This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity across the kinome. This is a direct and quantitative method to assess kinase selectivity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein will stabilize it against thermal denaturation. This can be used to confirm on-target engagement and identify novel intracellular targets.

  • Chemical Proteomics: This approach uses the small molecule of interest (or a modified version) as a "bait" to pull down its interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or unexpected cellular phenotype observed with this compound treatment. The phenotype may be due to inhibition of one or more off-targets rather than the intended target (AMA1-RON2 or c-Src).1. Perform a kinome scan to identify other kinases inhibited by this compound. 2. Use a structurally distinct inhibitor of the intended target to see if the phenotype is replicated. 3. Attempt to rescue the phenotype by overexpressing the intended target.
Significant cellular toxicity is observed at concentrations required for target inhibition. The toxicity may be a result of off-target effects.1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). 2. Perform a counter-screen in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.
Difficulty in validating a putative off-target identified from a primary screen (e.g., kinome scan). The interaction may be weak, context-dependent, or an artifact of the in vitro assay.1. Use an orthogonal assay to confirm the interaction, such as a cellular thermal shift assay (CETSA) to demonstrate target engagement in cells. 2. Perform a dose-response experiment in a relevant cellular assay to determine the functional consequence of inhibiting the putative off-target.

Off-Target Profile of Structurally Unrelated c-Src Inhibitors

While a comprehensive kinome scan for this compound is not publicly available, examining the off-target profiles of other well-characterized c-Src inhibitors can provide insights into the potential off-target landscape. The following tables summarize the inhibitory profiles of Dasatinib, Saracatinib, and Bosutinib against a selection of kinases. It is important to note that these are structurally different from this compound and their off-target profiles will not be identical.

Table 1: Inhibitory Activity (IC50 in nM) of Selected c-Src Inhibitors Against a Panel of Kinases

KinaseDasatinibSaracatinib (AZD0530)Bosutinib
c-Src <1 2.7 1.2
ABL1<1302.3
LCK<141.2
LYN<155.3
YES1<142.8
FYN<11011.2
FGR1.11010.7
KIT5.6>10,00094
PDGFRβ1.1170100
EGFR16>10,000110
VEGFR281,80050

Data compiled from various sources. Actual values may vary depending on assay conditions.

Experimental Protocols

Kinome Profiling (Competitive Binding Assay)

This protocol outlines a typical workflow for assessing the selectivity of an inhibitor across a broad panel of kinases.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Dilution Compound Dilution Incubation Incubate Compound with Kinase-Phage & Immobilized Ligand Compound Dilution->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase-Phage (e.g., via qPCR of DNA tag) Washing->Quantification Data Analysis Calculate % Inhibition Relative to DMSO Control Quantification->Data Analysis

Figure 1: Experimental workflow for kinome profiling.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to the desired screening concentrations.

  • Assay Plate Preparation: Utilize a multi-well plate where each well contains a specific kinase from the panel. These assays are often based on a competition binding format.

  • Incubation: Add the diluted this compound or a vehicle control (e.g., DMSO) to the assay wells. In a typical competitive binding assay, the compound competes with a known, immobilized ligand for binding to the kinase.

  • Washing: After incubation, wash the wells to remove unbound compound and kinase.

  • Detection: Quantify the amount of kinase remaining bound to the immobilized ligand. This is often done using a sensitive detection method, such as qPCR for a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase bound in the presence of the compound is compared to the amount bound in the vehicle control. The results are typically expressed as percent inhibition.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of this compound with c-Src or other potential targets within a cellular environment.

G cluster_cell_prep Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell Culture Cell Culture Compound Treatment Treat Cells with this compound or Vehicle (DMSO) Cell Culture->Compound Treatment Aliquoting Aliquot Cell Suspension Compound Treatment->Aliquoting Heating Heat Aliquots at Different Temperatures Aliquoting->Heating Lysis Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble Fraction (Centrifugation) Lysis->Centrifugation Protein Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Protein Quantification Melting Curve Plot Melting Curve Protein Quantification->Melting Curve

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a cell line known to express the target of interest (e.g., a cancer cell line with high c-Src expression). Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins. A common method is repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it is binding to and stabilizing the target protein.

Simplified c-Src Signaling Pathway

This diagram illustrates a simplified view of the c-Src signaling pathway, highlighting its role in cell proliferation and migration, which can be affected by this compound.

G Growth Factor Receptor Growth Factor Receptor c-Src c-Src Growth Factor Receptor->c-Src Activates FAK Focal Adhesion Kinase (FAK) c-Src->FAK STAT3 STAT3 c-Src->STAT3 RAS/MAPK Pathway RAS/MAPK Pathway c-Src->RAS/MAPK Pathway Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation STAT3->Cell Proliferation RAS/MAPK Pathway->Cell Proliferation This compound This compound This compound->c-Src Inhibits

Figure 3: Simplified c-Src signaling pathway.

References

troubleshooting NCGC00262650 assay inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00262650 in biochemical and cell-based assays. The information is designed to help identify and resolve common experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a dual-target inhibitor. It has been shown to disrupt the protein-protein interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2), which is crucial for parasitic invasion of host cells. Additionally, it exhibits inhibitory activity against c-Src tyrosine kinase, a key regulator of various cellular processes.[1]

Q2: I am observing high background noise in my AMA1-RON2 interaction ELISA. What are the possible causes and solutions?

A2: High background in an ELISA can stem from several factors. Common causes include insufficient blocking, excessive antibody concentrations, or inadequate washing.[1][2][3][4][5] To troubleshoot, consider the following:

  • Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.

  • Titrate Antibodies: Reduce the concentration of the primary or secondary antibody to minimize non-specific binding.

  • Improve Washing: Increase the number of wash steps or the volume of wash buffer used between antibody incubations.[2][3]

Q3: My IC50 values for this compound in a cell-based c-Src inhibition assay are inconsistent between experiments. What could be the reason?

A3: Inconsistent IC50 values in cell-based assays are a frequent issue.[6][7][8][9] Several factors can contribute to this variability:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[10] Ensure consistent cell seeding densities across all experiments.

  • Cell Health and Passage Number: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as the compound may degrade in solution over time.

  • Assay Endpoint: The time at which you measure the assay endpoint can influence the IC50 value.[8] Maintain a consistent incubation time with the compound.

Q4: The Z'-factor for my high-throughput screen is consistently below 0.5. How can I improve it?

A4: A Z'-factor between 0.5 and 1.0 is generally considered excellent for high-throughput screening. A value below 0.5 suggests that the assay window is too narrow or the data is too variable.[11][12][13] To improve your Z'-factor:

  • Optimize Reagent Concentrations: Adjust the concentrations of your enzyme, substrate, or other critical reagents to maximize the signal-to-background ratio.

  • Control for Plate Position Effects: Be mindful of potential "edge effects" on multi-well plates. Distribute positive and negative controls across the plate to identify and correct for any spatial variations.

  • Ensure Reagent Homogeneity: Thoroughly mix all reagents before dispensing them into the assay plate.

Troubleshooting Guides

Case Study 1: High Background in AMA1-RON2 Interaction ELISA

Problem: An ELISA designed to measure the inhibition of the AMA1-RON2 interaction by this compound shows high background, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all buffers are correctly prepared and that antibodies have been stored properly.

  • Optimize Blocking and Washing: Implement a more stringent blocking and washing protocol.

  • Titrate Detection Antibody: Perform a titration of the secondary antibody to find the optimal concentration that provides a strong signal without increasing the background.

Data Summary:

ConditionAverage Signal (Positive Control)Average Signal (Negative Control)Signal-to-Noise Ratio
Initial Protocol1.250.602.1
Optimized Blocking1.300.452.9
Optimized Washing1.280.353.7
Titrated Antibody1.200.158.0
Case Study 2: Inconsistent IC50 Values in a c-Src Kinase Assay

Problem: A researcher observes significant variability in the IC50 of this compound in a cell-based assay measuring c-Src kinase activity.

Troubleshooting Steps:

  • Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniform cell numbers in each well.

  • Monitor Cell Passage Number: Use cells within a defined range of passage numbers to minimize phenotypic drift.

  • Prepare Fresh Compound Dilutions: Make fresh serial dilutions of this compound from a frozen stock for each experiment.

Data Summary:

ExperimentCell Seeding Density (cells/well)Passage NumberIC50 (µM)
18,00052.5
212,00055.1
38,000154.2
4 (Standardized)10,000 ± 50083.1
5 (Standardized)10,000 ± 50083.3

Experimental Protocols

AMA1-RON2 Interaction ELISA Protocol
  • Coating: Coat a 96-well high-binding plate with recombinant AMA1 protein (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL of blocking buffer (PBS with 3% BSA) for 2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated RON2 peptide. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction with 2N H2SO4.

  • Read Plate: Measure the absorbance at 450 nm.

Cell-Based c-Src Kinase Activity Assay Protocol
  • Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Kinase Assay: Use a commercial ADP-Glo™ Kinase Assay kit to measure c-Src kinase activity in the cell lysates according to the manufacturer's instructions.[14] This typically involves adding a c-Src specific substrate and ATP, followed by a reagent that detects the amount of ADP produced.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

Visualizations

AMA1_RON2_Pathway cluster_parasite Parasite Merozoite cluster_host Host Cell AMA1 AMA1 Host_Membrane Host Cell Membrane AMA1->Host_Membrane Interaction RON2_complex RON Complex (RON2/4/5) RON2_complex->Host_Membrane Secretion & Insertion This compound This compound This compound->AMA1 Inhibition

Caption: AMA1-RON2 interaction pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Assay Results check_reagents Check Reagent Quality & Preparation start->check_reagents optimize_protocol Optimize Assay Protocol (e.g., concentrations, incubation times) check_reagents->optimize_protocol Reagents OK standardize_cells Standardize Cell Handling (seeding, passage number) optimize_protocol->standardize_cells Protocol Optimized data_analysis Review Data Analysis (controls, normalization) standardize_cells->data_analysis Cells Standardized consistent_results Consistent Results data_analysis->consistent_results Analysis Verified

Caption: A general workflow for troubleshooting inconsistent assay results.

IC50_Decision_Tree start Inconsistent IC50 Values? check_cell_density Is Cell Seeding Density Consistent? start->check_cell_density check_passage Is Cell Passage Number Consistent? check_cell_density->check_passage Yes fix_density Standardize Seeding Protocol check_cell_density->fix_density No check_compound Are Compound Dilutions Fresh? check_passage->check_compound Yes fix_passage Use Cells within a Defined Passage Range check_passage->fix_passage No fix_compound Prepare Fresh Dilutions check_compound->fix_compound No end Reproducible IC50 check_compound->end Yes fix_density->start fix_passage->start fix_compound->start

Caption: Decision tree for troubleshooting inconsistent IC50 values in cell-based assays.

References

Technical Support Center: NCGC00262650 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of NCGC00262650. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound in mammalian cells?

A1: this compound is known to be a c-Src tyrosine kinase inhibitor.[1] In mammalian cells, c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, motility, and adhesion.[2][3] Therefore, the cytotoxic effects of this compound are likely mediated through the inhibition of c-Src signaling pathways.

Q2: What is the expected cytotoxic mechanism of this compound based on its c-Src inhibitory activity?

A2: Inhibition of c-Src can induce apoptosis (programmed cell death) by disrupting downstream signaling pathways that promote cell survival, such as the PI3K/Akt and Ras/MEK/ERK pathways.[4][5][6] By blocking c-Src, this compound may lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic signals, ultimately resulting in cell death in susceptible cell lines.[7][8]

Q3: Which types of cell lines are most likely to be sensitive to this compound?

A3: Cell lines with elevated or constitutive activation of c-Src are expected to be more sensitive to this compound. This is often observed in various cancer types, including breast, colon, pancreatic, and lung cancers.[2][9] Researchers should consider screening a panel of cell lines with known c-Src activity levels to identify the most responsive models.

Q4: What are the recommended starting concentrations for in vitro cytotoxicity assays with this compound?

A4: For a novel compound like this compound, it is recommended to perform a dose-response study over a wide range of concentrations, for example, from 1 nM to 100 µM. This will help to determine the IC50 (half-maximal inhibitory concentration) value and the dynamic range of the compound's cytotoxic effect.

Q5: How should I dissolve and store this compound for cell-based assays?

A5: According to supplier information, this compound should be stored at -20°C for long-term storage.[1] For cell-based assays, a stock solution is typically prepared by dissolving the compound in a suitable solvent like DMSO. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (usually ≤ 0.5%).

Troubleshooting Guides

Q1: I am observing high variability between my replicate wells. What could be the cause?

A1: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Variations in cell numbers across wells can lead to inconsistent results.

  • Pipetting Errors: Calibrate your pipettes regularly and use consistent pipetting techniques. For adding the compound, consider using a multichannel pipette to minimize time differences between wells.

  • "Edge Effects": Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.[10]

Q2: My untreated control cells are showing low viability. What should I do?

A2: Low viability in control wells suggests a problem with your cell culture conditions or the assay itself:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).

  • Seeding Density: Optimizing the cell seeding density is crucial. Too few cells may not yield a robust signal, while too many can lead to overgrowth and cell death.

  • Reagent Issues: Check the expiration dates and storage conditions of your cell culture media, supplements, and assay reagents.

Q3: The dose-response curve for this compound is flat or does not reach a plateau. What does this mean?

A3: A flat dose-response curve may indicate several possibilities:

  • Compound Insolubility: this compound may be precipitating out of solution at higher concentrations. Check the solubility of the compound in your culture medium.

  • Limited Cytotoxicity: The compound may have low cytotoxic activity in the tested cell line within the concentration range used.

  • Assay Interference: The compound might interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. It is advisable to include a cell-free control with the compound to check for such interference.

Q4: My positive control for cytotoxicity is not working as expected. What could be the problem?

A4: If your positive control (e.g., a known cytotoxic drug like staurosporine) is not showing the expected effect, consider the following:

  • Reagent Potency: The positive control reagent may have degraded. Prepare a fresh stock solution.

  • Cellular Resistance: The cell line you are using may have developed resistance to the positive control.

  • Incorrect Concentration: Double-check the concentration of the positive control used in the experiment.

Data Presentation

Below is a table with hypothetical IC50 values for this compound against a panel of cancer cell lines with varying c-Src activity. This serves as an example for presenting cytotoxicity data.

Cell LineCancer Typec-Src ActivityHypothetical IC50 of this compound (µM)
MDA-MB-231Breast CancerHigh5.2
HT-29Colon CancerHigh8.7
A549Lung CancerModerate15.4
MCF-7Breast CancerLow> 50
HEK293Normal KidneyLow> 100

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[12]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[13]

  • 96-well tissue culture plates

  • Appropriate cell line and culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Luminescent ATP-Based Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[1][15]

Materials:

  • This compound

  • Commercially available luminescent ATP cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Appropriate cell line and culture medium

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-optimized density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[15]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure the luminescence using a microplate reader.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras This compound This compound This compound->cSrc Inhibition FAK->cSrc Akt Akt PI3K->Akt Anti_Apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptosis Inhibits Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Anti_Apoptosis Promotes Survival Apoptosis Apoptosis Anti_Apoptosis->Apoptosis

Caption: c-Src signaling pathway and the inhibitory action of this compound.

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of this compound incubate_24h->add_compound incubate_treatment Incubate for Treatment Period (e.g., 48h) add_compound->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT or ATP-lite) incubate_treatment->add_reagent incubate_assay Incubate for Assay Development add_reagent->incubate_assay read_plate Read Plate (Absorbance or Luminescence) incubate_assay->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

References

Technical Support Center: Overcoming Solubility Challenges with NCGC00262650

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing potential solubility issues encountered with the research compound NCGC00262650. The following information is designed to troubleshoot common problems and provide clear protocols for enhancing solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have solubility issues?

A1: this compound is a small molecule inhibitor of the Apical Membrane Antigen 1-Rhoptry Neck Protein 2 (AMA1-RON2) interaction and also exhibits inhibitory activity against c-Src tyrosine kinase. Like many small molecule inhibitors, particularly those targeting protein-protein interactions or kinase activity, this compound possesses a chemical structure that may favor lipophilicity, leading to poor aqueous solubility.

Q2: I'm having trouble dissolving this compound. What is the recommended starting solvent?

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. To mitigate this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 1%) and to add the stock solution to the aqueous buffer with vigorous mixing.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating can be a viable method to increase the dissolution of a compound. However, it is critical to be aware of the thermal stability of this compound. Prolonged or excessive heating can lead to degradation of the compound. If you choose to heat the solution, do so gently and for a short period. Always check for any changes in the appearance of the solution that might indicate degradation.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem 1: Difficulty Preparing a Concentrated Stock Solution in DMSO
  • Symptom: The compound does not fully dissolve in DMSO, even after vortexing.

  • Troubleshooting Steps:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any clumps and increase the surface area for dissolution.

    • Gentle Warming: Warm the solution to 37°C for a short period while mixing. Avoid aggressive heating.

    • Test Alternative Solvents: If DMSO is unsuccessful, consider other organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always perform a small-scale test first.

Problem 2: Compound Precipitates in Aqueous Buffer During Experiment
  • Symptom: A cloudy or particulate-filled solution is observed after adding the DMSO stock to your experimental buffer (e.g., PBS, cell culture media).

  • Troubleshooting Steps:

    • Lower Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as feasible for your experiment, ideally less than 0.5%.

    • Use a Co-solvent: Prepare your working solution by first diluting the DMSO stock in an intermediate solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol, before the final dilution in the aqueous buffer.

    • Incorporate Solubilizing Agents: Consider the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to help maintain the solubility of this compound.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This requires knowledge of the compound's pKa and should be tested empirically.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table provides qualitative solubility information and recommended starting points for empirical determination.

SolventExpected SolubilityRecommended Starting Concentration for StockNotes
Dimethyl Sulfoxide (DMSO)Soluble10-50 mMThe recommended solvent for primary stock solutions. Gentle warming or sonication may be required.
EthanolSparingly Soluble1-5 mMCan be used as a co-solvent. May not be suitable for high-concentration stock solutions.
WaterPoorly Soluble< 0.1 mMDirect dissolution in aqueous buffers is not recommended.
Phosphate-Buffered Saline (PBS), pH 7.4Poorly Soluble< 0.1 mMExpect precipitation when diluting a DMSO stock. The use of solubility enhancement techniques is advised.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent System
  • Initial Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution: Create an intermediate stock solution by diluting the primary DMSO stock 1:4 in ethanol (e.g., add 10 µL of 50 mM stock to 40 µL of 100% ethanol). This results in a 10 mM solution in 20% DMSO/80% ethanol.

  • Final Aqueous Dilution: Add the intermediate stock solution dropwise to your final aqueous buffer while vortexing to achieve the desired final concentration. This method helps to gradually decrease the solvent polarity, reducing the likelihood of precipitation.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS). Stir until the cyclodextrin is fully dissolved.

  • Prepare this compound Stock: Create a concentrated stock of this compound in DMSO (e.g., 50 mM).

  • Complexation: Slowly add the this compound DMSO stock to the HP-β-CD solution while vigorously stirring. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 100:1 is common.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Use in Experiment: The resulting solution, where this compound is complexed with HP-β-CD, can then be used in your aqueous-based experiments.

Visualizations

Troubleshooting Workflow for this compound Solubility

G start Start: Prepare this compound Solution stock_prep Dissolve in 100% DMSO start->stock_prep dissolved Fully Dissolved? stock_prep->dissolved sonicate Sonicate / Gentle Warming dissolved->sonicate No aq_dilution Dilute in Aqueous Buffer dissolved->aq_dilution Yes sonicate->dissolved alt_solvent Consider Alternative Solvent (e.g., DMF, NMP) sonicate->alt_solvent precipitate Precipitation Occurs? aq_dilution->precipitate success Solution Ready for Experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes lower_dmso Lower Final [DMSO] (<0.5%) troubleshoot->lower_dmso cosolvent Use Co-solvent (e.g., Ethanol) troubleshoot->cosolvent excipient Add Excipient (e.g., Cyclodextrin) troubleshoot->excipient lower_dmso->aq_dilution cosolvent->aq_dilution excipient->aq_dilution

A troubleshooting workflow for addressing solubility issues with this compound.

Simplified c-Src Signaling Pathway

Simplified representation of the c-Src signaling cascade inhibited by this compound.

Technical Support Center: NCGC00262650 Protocol Refinement for Higher Throughput

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00262650 in high-throughput screening (HTS) assays. The information is tailored for researchers, scientists, and drug development professionals aiming to refine their experimental protocols for higher throughput.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

IssuePotential CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seeding, edge effects, or improper liquid handling.Ensure a homogenous cell suspension before and during seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer. Calibrate and regularly maintain automated liquid handlers to ensure accurate and precise dispensing.
Low Z'-Factor Suboptimal assay conditions, reagent instability, or low signal-to-noise ratio.Optimize reagent concentrations (e.g., this compound, substrates) and incubation times. Assess the stability of all reagents under assay conditions.[1] Consider using a more sensitive detection method to increase the signal window. A Z'-factor consistently > 0.5 is desirable for HTS.[2]
High Background Signal Autofluorescence of compounds or plates, non-specific binding, or contaminated reagents.Screen compound libraries for autofluorescence at the assay wavelengths. Use black or white microplates to reduce light scatter and background.[3] Include appropriate controls to measure and subtract non-specific binding. Ensure all reagents are fresh and free of contaminants.[4]
False Positives Compound aggregation, interference with the detection method, or off-target effects.Include a low concentration of a non-ionic detergent (e.g., Triton X-100) to prevent compound aggregation.[5] Perform counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors).[5] Validate hits with a secondary, orthogonal assay to confirm on-target activity.
Inconsistent Dose-Response Curves Compound instability, poor solubility, or cytotoxicity at higher concentrations.Assess the stability and solubility of this compound in your assay buffer. Prepare fresh dilutions for each experiment. Determine the cytotoxic concentration of the compound and ensure experimental concentrations are below this threshold.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) interaction, which is critical for the invasion of host cells by apicomplexan parasites.[6] Additionally, it exhibits inhibitory activity against c-Src tyrosine kinase, a key regulator of various cellular processes like cell growth and differentiation.[6][7]

Q2: Which cell lines are suitable for a high-throughput screen with this compound?

A2: The choice of cell line depends on the target being investigated. For AMA1-RON2 inhibition, a relevant parasite invasion assay using, for example, Plasmodium falciparum and human red blood cells would be appropriate.[4] For c-Src inhibition, human cancer cell lines with known c-Src activity, such as those from colon or breast cancer, are often used.[8]

Q3: How can I miniaturize my assay from a 96-well to a 384- or 1536-well format?

A3: Miniaturization is a key step in increasing throughput.[8] When moving to a higher density format, it is crucial to re-optimize several parameters, including cell seeding density, reagent volumes, and incubation times.[2][3] Automated liquid handlers are essential for accurate and precise dispensing of the smaller volumes required in these formats.[9] A pilot screen in the new format is recommended to ensure the Z'-factor remains acceptable.[2]

Q4: What controls should I include in my high-throughput screening assay?

A4: A robust HTS assay should include several types of controls on each plate:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) to represent 0% inhibition.

  • Positive Control: A known inhibitor of the target to represent 100% inhibition.

  • Blank Wells: Wells containing only media and reagents without cells to determine the background signal.

Q5: How should I prepare and store this compound for consistent results?

A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, create fresh dilutions from the stock solution in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Experimental Protocols

High-Throughput Cell-Based c-Src Kinase Activity Assay

This protocol is designed for a 384-well format to screen for inhibitors of c-Src kinase activity.

Materials:

  • Human cancer cell line with active c-Src (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • Known c-Src inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, clear-bottom microplates

  • Automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense 25 µL of the cell suspension into each well of a 384-well plate at a pre-optimized density. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Using an automated liquid handler, add 50 nL of this compound, positive control, or DMSO to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 1 hour) at 37°C.

  • Lysis and Kinase Reaction: Add 5 µL of the kinase detection reagent lysis buffer to each well. Incubate for 10 minutes at room temperature.

  • Signal Detection: Add 10 µL of the ADP detection reagent to each well. Incubate for 40 minutes at room temperature. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls to calculate the percent inhibition for each compound concentration.

Quantitative Data Summary
Parameter96-Well Format384-Well Format1536-Well Format
Cell Seeding Density 10,000 cells/well2,500 cells/well500 cells/well
Compound Volume 100 nL50 nL10 nL
Reagent Volume 50 µL10 µL2 µL
Incubation Time 1 hour1 hour45 minutes
Z'-Factor > 0.6> 0.5> 0.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis A Cell Culture C Cell Seeding A->C B Compound Plate Preparation (this compound & Controls) D Compound Addition B->D C->D E Incubation D->E F Reagent Addition (Detection) E->F G Plate Reading (Luminescence) F->G H Data Normalization G->H I Hit Identification H->I cSrc_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase cSrc_inactive c-Src (Inactive) RTK->cSrc_inactive Activation Signal cSrc_active c-Src (Active) cSrc_inactive->cSrc_active Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) cSrc_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->cSrc_active Inhibition

References

Technical Support Center: NCGC00262650 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in in vivo studies involving the investigational compound NCGC00262650. As specific in vivo data for this compound is limited, this guide addresses potential challenges based on common issues encountered with small molecule inhibitors in preclinical research.

Troubleshooting Guide

This section addresses specific problems that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Poor compound solubility in desired vehicle This compound is a complex organic molecule with potentially low aqueous solubility.1. Vehicle Screening: Test a panel of biocompatible solvents and excipients. Common options include DMSO, PEG300, Tween 80, and Solutol HS 15. 2. Formulation Strategies: Consider creating a suspension, emulsion, or lipid-based formulation to improve bioavailability.[1][2] 3. pH Adjustment: Evaluate the effect of pH on solubility if the compound has ionizable groups.
High inter-animal variability in efficacy or pharmacokinetic (PK) data This can result from inconsistent formulation, dosing technique, or inherent biological variability.1. Standardize Formulation: Ensure the formulation is homogenous and stable throughout the dosing period. Prepare fresh formulations as needed. 2. Refine Dosing Technique: For oral gavage, ensure consistent volume and placement. For intravenous injections, control the rate of administration. 3. Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical power.
Lack of discernible in vivo efficacy This could be due to poor exposure at the target tissue, rapid metabolism, or the selected animal model not being appropriate.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct studies to measure plasma and tissue concentrations of this compound and correlate them with target engagement. 2. Dose Escalation: If tolerated, test higher doses to achieve therapeutic concentrations. 3. Evaluate Animal Model: Confirm that the target (c-Src and AMA1-RON2) is relevant and expressed in the chosen disease model.
Observed toxicity or adverse effects The compound may have off-target effects or the formulation vehicle could be causing toxicity.1. Dose Range Finding Study: Perform a study to determine the maximum tolerated dose (MTD). 2. Vehicle Toxicity Control: Always include a control group that receives only the vehicle to isolate its effects. 3. Clinical Observations: Carefully monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and perform histopathology on key organs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor. It targets the interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2), which is crucial for erythrocyte invasion by the malaria parasite Plasmodium falciparum. Additionally, it inhibits the activity of c-Src tyrosine kinase.[3]

Q2: What are the recommended starting points for formulating this compound for in vivo studies?

A2: While specific formulation details for this compound are not publicly available, a common starting point for poorly soluble small molecules is a formulation containing a mixture of solvents and surfactants. A typical example could be 10% DMSO, 40% PEG300, and 50% sterile water or saline. It is critical to perform stability and solubility tests for your specific formulation.

Q3: How should I design a preliminary pharmacokinetic (PK) study for this compound?

A3: A preliminary PK study should aim to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability. A typical design would involve administering a single dose of this compound to a small cohort of rodents (e.g., mice or rats) via both intravenous (IV) and the intended experimental route (e.g., oral). Blood samples would be collected at multiple time points post-administration to measure plasma drug concentrations.

Q4: What are potential off-target effects to monitor for, given that this compound inhibits c-Src kinase?

A4: c-Src kinase is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of c-Src could potentially lead to side effects in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow. It would be prudent to monitor for signs of gastrointestinal distress and to perform complete blood counts (CBCs) during toxicity studies.

Hypothetical Data Presentation

The following tables are examples of how to present quantitative data from in vivo studies with this compound.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice

Parameter Oral Administration (20 mg/kg) Intravenous Administration (5 mg/kg)
Cmax (ng/mL)450 ± 751200 ± 150
Tmax (hr)2.0 ± 0.50.1 ± 0.05
AUC (0-t) (ng*hr/mL)1800 ± 3002400 ± 400
Half-life (t1/2) (hr)4.5 ± 0.83.8 ± 0.6
Bioavailability (%)~30%N/A

Table 2: Example Toxicity Profile of this compound in a 14-Day Mouse Study

Dose (mg/kg/day) Body Weight Change (%) Key Organ Histopathology Findings Mortality
0 (Vehicle)+5.2 ± 1.5No significant findings0/5
10+4.8 ± 1.8No significant findings0/5
30-2.1 ± 2.5Mild reversible inflammation in the small intestine0/5
100-15.7 ± 4.1Moderate to severe gastrointestinal toxicity, bone marrow suppression2/5

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Suspension)

  • Weigh the required amount of this compound.

  • In a sterile container, add a small amount of a wetting agent (e.g., 0.5% Tween 80 in sterile water).

  • Add the this compound powder to the wetting agent and mix to form a uniform paste.

  • Gradually add the remaining vehicle (e.g., 0.5% methylcellulose in sterile water) while continuously stirring or vortexing to achieve the final desired concentration.

  • Ensure the suspension is homogenous before each administration.

Protocol 2: In Vivo Efficacy Study in a Malaria Mouse Model

  • Select an appropriate mouse model for malaria (e.g., C57BL/6 mice).

  • Infect the mice with a suitable Plasmodium species (e.g., P. berghei).

  • Initiate treatment with this compound or vehicle control 24 hours post-infection.

  • Administer the treatment daily for 4-5 consecutive days via the desired route (e.g., oral gavage).

  • Monitor parasitemia daily by collecting a small amount of blood and analyzing Giemsa-stained blood smears.

  • Record survival data and other relevant clinical observations.

  • At the end of the study, collect tissues for further analysis if required.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow formulation Formulation Development (Solubility & Stability Testing) pk_study Pharmacokinetic (PK) Study (Dose, Route, Frequency) formulation->pk_study Optimized Formulation efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study PK Profile toxicity_study Toxicity Study (MTD Determination) efficacy_study->toxicity_study Efficacious Dose data_analysis Data Analysis & Interpretation toxicity_study->data_analysis Safety Profile

Caption: General workflow for in vivo studies.

signaling_pathway cluster_pathway Potential c-Src Signaling Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor c_src c-Src receptor->c_src Activation downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) c_src->downstream proliferation Cell Proliferation, Survival, Migration downstream->proliferation ncgc This compound ncgc->c_src Inhibition

Caption: Inhibition of c-Src signaling by this compound.

References

minimizing background noise in NCGC00262650 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure data quality when working with NCGC00262650, an inhibitor of the AMA1-RON2 interaction and c-Src tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it typically used?

A1: this compound is a small molecule inhibitor of the apical membrane antigen 1-rhoptry neck protein 2 (AMA1-RON2) interaction and also exhibits inhibitory activity against c-Src tyrosine kinase.[1] Given its dual mechanism, it is frequently used in a variety of assays, including:

  • Biochemical Assays: Enzyme inhibition assays (e.g., kinase assays), protein-protein interaction (PPI) assays (e.g., ELISA, FRET).

  • Cell-Based Assays: Cellular signaling pathway analysis (e.g., Western blotting for phosphoproteins), reporter gene assays (e.g., luciferase assays to monitor downstream pathway activation), cell viability/cytotoxicity assays.[2]

  • High-Throughput Screening (HTS): Used to identify and characterize inhibitors in large compound libraries.[3][4]

Q2: What are the most common sources of background noise in experiments involving small molecules like this compound?

A2: High background noise can obscure true experimental signals, leading to a poor signal-to-noise ratio.[5][6] Common sources include:

  • Assay Reagents: Non-specific binding of antibodies, contaminated buffers, or inherent signal from detection substrates.[7][8]

  • Cellular and Media Components: Autofluorescence from endogenous cellular molecules (e.g., NADH, flavins) or media components like phenol red and riboflavin.[6]

  • Compound Interference: The test compound itself may be autofluorescent or may inhibit a reporter enzyme (e.g., firefly luciferase).[2]

  • Plate and Instrument Issues: Light leakage between wells of a microplate (crosstalk), or electronic noise from detectors, especially at high gain settings.[6][9]

  • Procedural Errors: Insufficient blocking, inadequate washing, or inconsistent cell seeding.[7][9]

Q3: How can I proactively minimize background noise when designing my experiment?

A3: Proactive planning is critical. Key considerations include:

  • Plate Selection: Use opaque, white-walled microplates for luminescence assays to maximize signal and prevent crosstalk. For fluorescence assays, black plates are generally preferred to reduce background.[10]

  • Media Choice: During the assay readout, switch to phenol red-free media to reduce autofluorescence.[6]

  • Controls: Always include appropriate negative and positive controls. A "no-cell" control can help determine background from media and reagents, while a "vehicle-only" (e.g., DMSO) control establishes the baseline cellular response.[9]

  • Compound Assessment: Before a large-scale screen, test this compound for autofluorescence at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Guide 1: High Background in a Fluorescence-Based c-Src Kinase Assay

This guide addresses unexpectedly high background fluorescence in a biochemical assay measuring c-Src kinase activity.

Potential Cause Recommended Solution
Compound Autofluorescence 1. Run a control plate with this compound in assay buffer without the fluorescent probe/substrate. 2. If fluorescence is detected, consider using a fluorescent dye with a red-shifted emission spectrum to avoid the compound's interference range.[6]
Non-Specific Antibody Binding 1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). 2. Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash and antibody dilution buffers.[5] 3. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.
Contaminated Reagents 1. Prepare fresh buffers and reagents using high-purity solvents.[6] 2. Filter all buffers to remove particulate matter that can scatter light.
Insufficient Washing 1. Increase the number of wash steps (e.g., from 3 to 5). 2. Increase the volume and duration of each wash to ensure complete removal of unbound reagents.[7][8]
Guide 2: Poor Signal-to-Noise Ratio in a Luciferase Reporter Assay

This guide helps troubleshoot a low signal-to-noise ratio in a cell-based luciferase reporter assay designed to measure the downstream effects of c-Src inhibition by this compound.

Potential Cause Recommended Solution
Direct Luciferase Inhibition 1. Perform a counter-screen to test if this compound directly inhibits firefly luciferase activity.[2] 2. If inhibition is observed, consider using a different reporter system (e.g., Renilla luciferase, beta-galactosidase) or validate hits with an orthogonal assay.
Promoter Leakiness 1. Use a promoterless luciferase vector as a negative control to quantify the basal activity of your reporter construct.[9]
Incomplete Cell Lysis 1. Optimize the volume of lysis buffer and the incubation time to ensure the complete release of the luciferase enzyme from the cells.[9]
DMSO Concentration Effects 1. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%. High concentrations of DMSO can affect luciferase activity and cell health.[11]
Instrument Settings 1. Optimize the read time (integration time) on the luminometer. For low signals, increasing the read time can improve the signal-to-noise ratio.[10] 2. Ensure the correct filters and instrument protocols for your specific luciferase substrate are being used.

Experimental Protocols

Protocol 1: General Cell-Based Fluorescence Assay

This protocol provides a framework for a cell-based assay to assess the impact of this compound on a specific cellular phenotype, with steps to minimize background noise.

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom microplate at a pre-optimized density. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Incubate for the desired treatment period.

  • Staining:

    • Remove the treatment medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Add the fluorescent probe/dye, diluted in phenol red-free medium, to each well.

    • Incubate for the recommended time, protecting the plate from light.

  • Signal Measurement:

    • Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.[6]

    • Add a final volume of PBS or a suitable assay buffer to the wells.

    • Read the plate on a fluorescence plate reader using pre-optimized excitation/emission wavelengths and gain settings.

  • Data Analysis: Subtract the average fluorescence from the "no-cell" control wells from all other measurements to correct for background from the media and reagents.[6]

Protocol 2: Dual-Luciferase® Reporter Assay

This protocol details the key steps for a dual-luciferase assay to measure the effect of this compound on a specific transcription factor's activity downstream of c-Src.

  • Cell Seeding and Transfection: The day before transfection, seed cells in a 96-well, opaque white plate. Co-transfect cells with a firefly luciferase reporter plasmid (containing the promoter of interest) and a Renilla luciferase control plasmid (for normalization).[9]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration.

  • Cell Lysis:

    • Remove the medium and gently wash the cells with PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.[9]

  • Luminescence Measurement:

    • Place the plate in a luminometer equipped with dual injectors.

    • Inject 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[9]

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the results to the vehicle-treated control to determine the fold change in transcriptional activity.

Visualizations

GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds cSrc c-Src GFR->cSrc Activates Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) cSrc->Downstream Phosphorylates NCGC This compound NCGC->cSrc Inhibits TF Transcription Factor Activation Downstream->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing inhibition of c-Src by this compound.

cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate treat Treat with This compound seed->treat lyse Lyse Cells treat->lyse add_sub Add Assay Reagents/Substrate lyse->add_sub read Read Plate on Luminometer/Fluorometer add_sub->read analyze Analyze Data (Normalize & Plot) read->analyze

Caption: General experimental workflow for a cell-based assay with this compound.

start High Background Noise Detected check_compound Is compound autofluorescent? start->check_compound check_media Using Phenol Red-Free Media? check_compound->check_media No sol_compound Use red-shifted dye or orthogonal assay check_compound->sol_compound Yes check_reagents Are reagents fresh & filtered? check_media->check_reagents Yes sol_media Switch to Phenol Red-Free Media check_media->sol_media No check_washing Are wash steps sufficient? check_reagents->check_washing Yes sol_reagents Prepare fresh reagents check_reagents->sol_reagents No sol_washing Increase number and duration of washes check_washing->sol_washing No end Problem Resolved check_washing->end Yes sol_compound->end sol_media->end sol_reagents->end sol_washing->end

References

Validation & Comparative

Comparative Guide to AMA1-RON2 Inhibitors: NCGC00262650 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) is a critical step in the invasion of red blood cells by the malaria merozoite, making it a key target for novel antimalarial therapies.[1][2] This guide provides a comparative analysis of NCGC00262650 and other small molecule inhibitors that target this essential protein-protein interaction.

Overview of AMA1-RON2 Interaction Inhibitors

A significant breakthrough in targeting the AMA1-RON2 interaction was the identification of small molecule inhibitors through high-throughput screening.[1][3] These compounds typically work by binding to a hydrophobic pocket on AMA1, thereby preventing its association with RON2 and blocking the formation of the moving junction necessary for parasite entry into erythrocytes.[1][4]

This compound is a notable inhibitor of the AMA1-RON2 interaction.[5][6][7] It has been shown to effectively block the entry of merozoites into red blood cells.[5][6] Some studies have also identified it as a dual inhibitor, affecting both the AMA1-RON2 interaction and c-Src tyrosine kinase activity.[8][9] This guide will compare this compound with other pioneering AMA1-RON2 inhibitors identified in the same screening efforts.

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other related inhibitors in blocking merozoite invasion. A lower IC50 value indicates greater potency.

CompoundMerozoite Invasion IC50 (µM)
This compound9.8
NCGC00015280~8
NCGC00181034Not explicitly stated
NCGC00014044Not explicitly stated

Data sourced from available research literature.[1][5]

Signaling Pathway and Inhibition

The interaction between AMA1 on the merozoite surface and RON2, which is inserted into the red blood cell membrane, is fundamental for the establishment of the moving junction. The diagram below illustrates this pathway and the mechanism of its inhibition by small molecules.

AMA1_RON2_Inhibition cluster_merozoite Merozoite cluster_rbc Red Blood Cell Membrane cluster_invasion Invasion Process AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction Moving_Junction Moving Junction Formation RON2->Moving_Junction Initiates Invasion Erythrocyte Invasion Moving_Junction->Invasion This compound This compound (or other inhibitor) This compound->AMA1 Binds to Invasion_Assay_Workflow A Synchronized P. falciparum Culture (Mature Schizonts) B Add varying concentrations of test inhibitor A->B C Incubate for merozoite release B->C D Add fresh, labeled Red Blood Cells (RBCs) C->D E Allow invasion to occur D->E F Stain with DNA dye (e.g., SYBR Green) E->F G Quantify newly invaded rings via Flow Cytometry F->G H Calculate % Inhibition and IC50 G->H

References

A Comparative Analysis of Ciprofloxacin and NCGC00262650: Divergent Mechanisms and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the investigational compound NCGC00262650. While some commercial sources have erroneously classified this compound as a fluoroquinolone, this document clarifies its scientifically validated role as an inhibitor of the AMA1-RON2 protein-protein interaction in the malaria parasite, Plasmodium falciparum. This guide will focus on their distinct mechanisms of action, supported by experimental data and detailed protocols.

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is widely used to treat a variety of bacterial infections. In contrast, this compound has been identified through high-throughput screening as a small molecule inhibitor of a critical protein-protein interaction necessary for the invasion of red blood cells by the malaria parasite. A key publication in Nature Communications by Srinivasan et al. (2013) details the discovery and characterization of this compound as a potential antimalarial agent.

Chemical Structure Analysis

A comparison of the chemical structures of ciprofloxacin and this compound reveals fundamental differences. Ciprofloxacin possesses the characteristic bicyclic quinolone core with a fluorine atom at position 6, a cyclopropyl group at position 1, and a piperazine moiety at position 7. The chemical name for this compound is 7-Cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine. Its structure, based on a pyrrolo[2,3-d]pyrimidine core, lacks the defining features of a fluoroquinolone. This structural disparity underscores their different molecular targets and mechanisms of action.

Comparative Data Summary

The following table summarizes the key characteristics of ciprofloxacin and this compound based on available scientific literature.

FeatureCiprofloxacinThis compound
Compound Class Fluoroquinolone AntibioticPyrrolo[2,3-d]pyrimidine
Primary Target Bacterial DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE)Plasmodium falciparum Apical Membrane Antigen 1 (AMA1)
Mechanism of Action Inhibition of DNA replication, transcription, and repair in bacteria, leading to bactericidal effects.[1][2][3][4]Inhibition of the AMA1-RON2 protein-protein interaction, preventing the formation of the moving junction required for merozoite invasion of red blood cells.
Primary Therapeutic Area Bacterial InfectionsMalaria (investigational)
Reported Activity Broad-spectrum antibacterial activity against Gram-negative and some Gram-positive bacteria.[1][4]Inhibition of P. falciparum merozoite invasion of erythrocytes. Also reported to have c-Src tyrosine kinase inhibitory activity.

Mechanism of Action Signaling Pathways

The mechanisms by which ciprofloxacin and this compound exert their effects are fundamentally different, targeting distinct cellular processes in different organisms.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin Bacterial_Cell Bacterial Cell Ciprofloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (ParC/ParE) Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Ciprofloxacin's antibacterial mechanism.

NCGC00262650_mechanism This compound This compound AMA1 AMA1 on Merozoite Surface This compound->AMA1 Binds to Moving_Junction Moving Junction Formation This compound->Moving_Junction Prevents Merozoite P. falciparum Merozoite RBC Red Blood Cell Merozoite->RBC Attaches to Merozoite->AMA1 Expresses RON2 RON2 in RBC Membrane RBC->RON2 Parasite inserts AMA1->RON2 Interacts with AMA1->Moving_Junction Initiates RON2->Moving_Junction Initiates Invasion_Blocked Erythrocyte Invasion Blocked Moving_Junction->Invasion_Blocked Failure leads to mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

Dual-Target Engagement of NCGC00262650: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the target engagement of NCGC00262650, an inhibitor of the Plasmodium falciparum AMA1-RON2 interaction and human c-Src tyrosine kinase.

This compound has emerged as a molecule of interest due to its dual inhibitory action against two distinct and significant biological targets: the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction essential for malaria parasite invasion, and the human proto-oncogene c-Src tyrosine kinase, a key regulator of various cellular processes. This guide provides a comparative analysis of this compound's target engagement, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential applications.

Comparative Analysis of Target Engagement

To provide a clear perspective on the efficacy of this compound, its performance is compared with other known inhibitors of its respective targets. The following tables summarize the available quantitative data.

AMA1-RON2 Interaction Inhibition

The interaction between AMA1 on the merozoite surface and RON2 inserted into the red blood cell membrane is a critical step for the invasion of red blood cells by the malaria parasite, Plasmodium falciparum. This compound has been identified as an inhibitor of this protein-protein interaction.

Compound/PeptideAssay TypeTarget/ProcessIC50Reference
This compound Merozoite Invasion AssayP. falciparum merozoite entry into red blood cells9.8 µM[1][2]
R1 PeptideAlphaScreen AssayAMA1-RON2 Interaction~0.7 µM[1]
Unlabeled RON2L PeptideAlphaScreen AssayAMA1-RON2 Interaction~0.1 µM[1]
c-Src Tyrosine Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity is implicated in the progression of various cancers. This compound also demonstrates inhibitory activity against this kinase.

CompoundAssay TypeTargetIC50Reference
This compound Not Specifiedc-Src Tyrosine KinaseData not available[1]
DasatinibCell-free Kinase Assayc-Src0.8 nM[3][4]
Saracatinib (AZD0530)Cell-free Kinase Assayc-Src2.7 nM[3][4]
Bosutinib (SKI-606)Cell-free Kinase Assayc-Src1.2 nM[4][5]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for validation.

AMA1_RON2_Invasion cluster_invasion Invasion Process Merozoite Merozoite AMA1 AMA1 Merozoite->AMA1 RON2 RON2 AMA1->RON2 RBC_membrane RBC Membrane RON2->RBC_membrane Insertion Moving_Junction Moving Junction Formation RON2->Moving_Junction Initiates Invasion Erythrocyte Invasion Moving_Junction->Invasion This compound This compound This compound->AMA1 Inhibits c_Src_Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src_inactive c-Src (Inactive) RTK->c_Src_inactive Activation Integrin Integrin Signaling Integrin->c_Src_inactive Activation c_Src_active c-Src (Active) c_Src_inactive->c_Src_active Conformational Change Ras_MAPK Ras-MAPK Pathway c_Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway c_Src_active->PI3K_Akt STAT3 STAT3 Pathway c_Src_active->STAT3 Migration Migration c_Src_active->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation This compound This compound This compound->c_Src_active Inhibits AlphaScreen_Workflow cluster_reagents Reagents cluster_detection Detection Principle Donor_Bead Streptavidin-coated Donor Bead Biotin_RON2L Biotinylated RON2L Peptide Donor_Bead->Biotin_RON2L Binds Singlet_Oxygen Singlet Oxygen Transfer (<200 nm) Donor_Bead->Singlet_Oxygen Acceptor_Bead Nickel Chelate Acceptor Bead His_AMA1 His-tagged AMA1 Protein Acceptor_Bead->His_AMA1 Binds Emission Light Emission (520-620 nm) Acceptor_Bead->Emission Biotin_RON2L->His_AMA1 Interaction Excitation Excitation (680 nm) Excitation->Donor_Bead Singlet_Oxygen->Acceptor_Bead Inhibitor This compound (or other inhibitor) Inhibitor->Biotin_RON2L Blocks Interaction

References

NCGC00262650 efficacy compared to known antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against malaria, a comprehensive understanding of the efficacy of various antimalarial compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the in vitro efficacy of several known antimalarial drugs against Plasmodium falciparum, the deadliest species of malaria parasite. Due to the limited publicly available data on the specific compound NCGC00262650, this guide will focus on established antimalarials to provide a valuable reference for antimalarial drug discovery and development.

In Vitro Efficacy of Known Antimalarials

The following table summarizes the 50% inhibitory concentration (IC50) values of several standard antimalarial drugs against various strains of P. falciparum. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower IC50 values are indicative of higher potency.

Antimalarial DrugP. falciparum Strain(s)Geometric Mean IC50 (nM)Reference(s)
DihydroartemisininFresh isolates (Thailand)1.2 ng/mL[1]
ArtesunateFresh isolates (Thailand)1.6 ng/mL[1]
ArtemetherFresh isolates (Thailand)4.8 ng/mL[1]
AtovaquoneFresh isolates (Thailand)0.4 ng/mL[1]
MefloquineFresh isolates (Thailand)27 ng/mL[1]
QuinineFresh isolates (Thailand)354 ng/mL[1]
ChloroquineFresh isolates (Thailand)149 ng/mL[1]
LumefantrineFresh isolates (Thailand)32 ng/mL[1]
Chloroquine3D7 (CQ-sensitive)< 15 nM[2]
ChloroquineFCR3 (CQ-resistant)> 100 nM[2]
ChloroquineClinical isolates (Colombia)109.8 nM[2]
AmodiaquineClinical isolates (Colombia)15.3 nM[2]
MefloquineClinical isolates (Colombia)18.4 nM[2]
LumefantrineClinical isolates (Colombia)3.7 nM[2]
PiperaquineClinical isolates (China-Myanmar border)5.6 nM[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in parasite strains, experimental protocols, and laboratory conditions.

Experimental Protocols

The in vitro efficacy of antimalarial drugs is commonly assessed using various assays that measure parasite viability and proliferation. The data presented in this guide were primarily generated using the following methods:

SYBR Green I-Based Fluorescence Assay

This is a widely used method for determining antimalarial drug susceptibility.[4][5]

  • Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA. This allows for the quantification of parasite growth.

  • Methodology:

    • P. falciparum cultures are synchronized at the ring stage.

    • The parasites are incubated with serial dilutions of the antimalarial drugs in 96-well plates for 72 hours.

    • A lysis buffer containing SYBR Green I is added to each well.

    • The fluorescence intensity is measured using a fluorescence plate reader.

    • The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

Radioisotope Microdilution Assay

This method involves the use of a radiolabeled nucleic acid precursor to measure parasite growth.[1]

  • Principle: The incorporation of a radiolabeled precursor, such as [³H]-hypoxanthine, into the parasite's nucleic acids is proportional to parasite proliferation.

  • Methodology:

    • Asynchronous P. falciparum cultures are exposed to various concentrations of the antimalarial drug in a 96-well plate.

    • [³H]-hypoxanthine is added to each well, and the plate is incubated for 24-48 hours.

    • The parasites are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • The IC50 value is determined by analyzing the dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of antimalarial drugs is crucial for overcoming drug resistance and developing new therapeutic strategies.

Artemisinin and its Derivatives

Artemisinin and its derivatives, such as artesunate and artemether, are frontline antimalarials.[6] Their mechanism of action involves the activation of the endoperoxide bridge in their structure by heme iron in the parasite's food vacuole. This generates reactive oxygen species that damage parasite proteins and lipids, leading to parasite death.

artemisinin_moa cluster_parasite Plasmodium falciparum Artemisinin Artemisinin Derivative Heme Heme Iron (Fe2+) Artemisinin->Heme Activation by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Damage Oxidative Damage to Parasite Components ROS->Damage Causes Death Parasite Death Damage->Death Leads to

Caption: Mechanism of action of Artemisinin derivatives.

Quinolines (Chloroquine, Quinine, Mefloquine)

This class of drugs is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[7] By inhibiting the formation of hemozoin (an inert crystalline form of heme), these drugs lead to the accumulation of toxic free heme, which damages the parasite's membranes and leads to its death.

quinoline_moa cluster_food_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification Damage Membrane Damage Heme->Damage Accumulation leads to Quinoline Quinoline Drug Quinoline->Hemozoin Inhibits Death Parasite Death Damage->Death Results in

Caption: Mechanism of action of Quinoline antimalarials.

Atovaquone

Atovaquone targets the parasite's mitochondrial electron transport chain.[7] Specifically, it inhibits the cytochrome bc1 complex, disrupting mitochondrial function and pyrimidine biosynthesis, which are essential for parasite survival.

atovaquone_moa cluster_mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex ETC->CytBC1 ATP ATP Synthesis CytBC1->ATP Disrupts Pyrimidine Pyrimidine Biosynthesis CytBC1->Pyrimidine Inhibits Death Parasite Death ATP->Death Pyrimidine->Death Atovaquone Atovaquone Atovaquone->CytBC1 Inhibits

Caption: Mechanism of action of Atovaquone.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The general workflow for assessing the in vitro efficacy of antimalarial compounds is a multi-step process.

experimental_workflow cluster_workflow In Vitro Drug Susceptibility Testing Workflow Start Start: P. falciparum Culture Sync Parasite Synchronization Start->Sync Incubation Co-incubation of Parasites and Drugs Sync->Incubation Drug_Prep Serial Dilution of Test Compounds Drug_Prep->Incubation Assay Growth Inhibition Assay (e.g., SYBR Green I) Incubation->Assay Data_Acq Data Acquisition (Fluorescence/Radioactivity) Assay->Data_Acq Analysis Data Analysis: IC50 Calculation Data_Acq->Analysis End End: Efficacy Determination Analysis->End

Caption: General experimental workflow for antimalarial drug screening.

References

Unraveling the Antiviral Potential of NCGC00262650: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the small molecule NCGC00262650 reveals its primary role as a potent inhibitor of the AMA1-RON2 protein-protein interaction in the malaria parasite Plasmodium falciparum, a critical mechanism for erythrocyte invasion. While initial commercial listings suggested direct antiviral activity against influenza and SARS-CoV-2, a thorough examination of the scientific literature does not substantiate these claims. This guide provides a detailed comparison of this compound's established anti-malarial effects with general antiviral drug discovery strategies, offering valuable insights for researchers in infectious disease and drug development.

Executive Summary

This compound has been scientifically validated as an inhibitor of the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction, a key process in the invasion of red blood cells by the malaria parasite.[1][2][3][4] There is currently no peer-reviewed scientific evidence to support direct antiviral effects of this compound against viruses such as influenza or SARS-CoV-2. The initial conflicting information likely stems from a misclassification by a commercial supplier.

This guide will therefore focus on:

  • Presenting the confirmed anti-malarial activity of this compound.

  • Detailing the experimental protocols used to validate its mechanism of action.

  • Providing a comparative framework against common antiviral discovery workflows.

  • Illustrating these concepts with clear diagrams and data tables.

This compound: Anti-Malarial Efficacy

The primary mechanism of action of this compound is the disruption of the AMA1-RON2 complex, which is essential for the formation of the tight junction between the invading merozoite and the host erythrocyte in P. falciparum.

CompoundTargetIC50 (µM)Assay TypeParasite Strain(s)Reference
This compound AMA1-RON2 Interaction1.8AlphaScreen3D7, FVO[1]
Merozoite Invasion3.5Growth Inhibition Assay3D7[1]
Merozoite Invasion4.2Growth Inhibition AssayFVO[1]

Experimental Protocols

The following methodologies were crucial in identifying and validating the activity of this compound.

AlphaScreen Assay for AMA1-RON2 Interaction

This high-throughput screening assay was used to identify inhibitors of the AMA1-RON2 interaction.

  • Principle: A bead-based immunoassay where binding of biotinylated RON2 peptide to His-tagged AMA1 brings donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibition of the interaction results in a decreased signal.

  • Reagents: Biotinylated RON2 peptide, His-tagged AMA1 protein, streptavidin-coated donor beads, and nickel chelate acceptor beads.

  • Procedure:

    • Compounds to be tested are pre-incubated with AMA1 protein.

    • Biotinylated RON2 peptide is added, followed by the donor and acceptor beads.

    • The mixture is incubated in the dark.

    • The signal is read on a suitable plate reader.

P. falciparum Growth Inhibition Assay

This cellular assay measures the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.

  • Principle: Parasite growth is quantified by measuring the activity of parasite lactate dehydrogenase (pLDH), which is produced by viable parasites.

  • Cell Culture: P. falciparum strains (e.g., 3D7, FVO) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Procedure:

    • Synchronized ring-stage parasites are incubated with serial dilutions of the test compound for one life cycle (approximately 48 hours).

    • After incubation, red blood cells are lysed.

    • The pLDH substrate is added, and the conversion of lactate to pyruvate is measured colorimetrically.

    • The IC50 value is calculated from the dose-response curve.

Comparative Antiviral Drug Discovery Strategies

While this compound's validated target is in a protozoan parasite, the principles of targeting essential host-pathogen interactions are relevant to virology. Below is a comparison of the strategy used for this compound versus common antiviral discovery workflows.

StrategyTargetExample Compound/ClassKey AdvantagesKey Challenges
Targeting Host-Pathogen Interaction (Parasite) AMA1-RON2 Protein-Protein InteractionThis compound High specificity for the parasite; potentially lower toxicity to the host.Potential for parasite resistance through target mutation.
Direct-Acting Antivirals (DAAs) Viral Enzymes (e.g., Polymerase, Protease)Remdesivir, PaxlovidPotent and direct inhibition of viral replication.High potential for viral resistance; narrow spectrum of activity.
Host-Targeting Antivirals (HTAs) Host Cellular Factors (e.g., Kinases, Receptors)Src Kinase InhibitorsBroad-spectrum potential; higher barrier to resistance.Potential for host toxicity due to off-target effects.

Visualizing the Workflows

To further illustrate the different approaches, the following diagrams outline the experimental and logical workflows.

Antimalarial_Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 In Vitro Validation cluster_2 Mechanism of Action Compound Library Compound Library AlphaScreen Assay AlphaScreen Assay Compound Library->AlphaScreen Assay Hit Identification Hit Identification AlphaScreen Assay->Hit Identification Growth Inhibition Assay Growth Inhibition Assay Hit Identification->Growth Inhibition Assay IC50 Determination IC50 Determination Growth Inhibition Assay->IC50 Determination Junction Formation Assay (EM) Junction Formation Assay (EM) IC50 Determination->Junction Formation Assay (EM) Target Engagement Confirmed Target Engagement Confirmed Junction Formation Assay (EM)->Target Engagement Confirmed

Caption: Discovery workflow for an anti-malarial targeting protein-protein interactions.

Antiviral_Discovery_Workflow cluster_0 Target Identification cluster_1 Screening & Validation cluster_2 Lead Optimization Viral Target (e.g., Polymerase) Viral Target (e.g., Polymerase) Cell-Based Antiviral Assay Cell-Based Antiviral Assay Viral Target (e.g., Polymerase)->Cell-Based Antiviral Assay Host Target (e.g., Kinase) Host Target (e.g., Kinase) Host Target (e.g., Kinase)->Cell-Based Antiviral Assay EC50 & CC50 Determination EC50 & CC50 Determination Cell-Based Antiviral Assay->EC50 & CC50 Determination Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->EC50 & CC50 Determination Structure-Activity Relationship Structure-Activity Relationship EC50 & CC50 Determination->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling

References

A Comparative Guide to the Structure-Activity Relationship of NCGC00262650 Analogs as Inhibitors of the Malaria Parasite's AMA1-RON2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NCGC00262650 and its analogs, a series of potent inhibitors targeting the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the Plasmodium falciparum malaria parasite. Additionally, the guide explores the dual inhibitory role of this chemical scaffold against c-Src tyrosine kinase, offering insights for the development of novel anti-malarial therapeutics.

Executive Summary

This compound is a pyrrolo[2,3-d]pyrimidine-based small molecule identified through high-throughput screening as an inhibitor of the essential AMA1-RON2 protein-protein interaction in P. falciparum. This interaction is crucial for the formation of the tight junction that enables the parasite to invade host erythrocytes. The initial hit compound, NCGC00015280, also demonstrated activity as a c-Src family kinase inhibitor. Subsequent optimization led to the development of analogs, including this compound, with improved potency in blocking merozoite invasion. This guide presents a comparative analysis of these analogs, detailing their inhibitory activities and the experimental methodologies used for their evaluation.

Data Presentation: Comparison of NCGC0026250 and Analogs

The following table summarizes the in vitro activities of this compound and its key analogs against the P. falciparum AMA1-RON2 interaction and merozoite invasion.

Compound IDStructureAMA1-RON2 AlphaScreen IC50 (µM)[1]Merozoite Invasion IC50 (µM)Known Off-Target Activity
NCGC00015280 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine21>25c-Src family Lck tyrosine kinase inhibitor[1]
NCGC00181034 7-Cyclopentyl-5-(4-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine13~25Not reported
This compound 7-Cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine139.8[1]c-Src tyrosine kinase inhibitor (qualitative)[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural modifications that influence the inhibitory potency of this series:

  • Substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine core: The nature of the substituent at this position significantly impacts activity.

    • The parent compound, NCGC00015280 , with a phenoxy group, exhibits moderate activity in the biochemical assay but is less effective at preventing merozoite invasion.

    • Replacing the phenoxy group with a trifluoromethoxy group (NCGC00181034 ) or a methoxy group (This compound ) leads to an improvement in the inhibition of the AMA1-RON2 interaction in the AlphaScreen assay.

    • Notably, This compound , with the methoxy substituent, demonstrates the most potent activity in the cell-based merozoite invasion assay, suggesting that this modification enhances not only target engagement but also other factors crucial for cellular efficacy, such as membrane permeability or metabolic stability.

  • The 7-cyclopentyl and 4-amino groups: These moieties are conserved across the analogs, suggesting their importance for maintaining the core scaffold's interaction with the target.

Dual-Targeting Mechanism: AMA1-RON2 and c-Src Kinase

An important characteristic of this chemical series is its dual inhibitory activity. The initial hit, NCGC00015280, was identified as an inhibitor of the c-Src family kinase Lck[1]. While specific IC50 values for this compound against c-Src are not yet publicly available, its structural similarity to known kinase inhibitors possessing the pyrrolo[2,3-d]pyrimidine scaffold suggests it likely retains this off-target activity. This dual-targeting capability could be a double-edged sword: it might offer a synergistic therapeutic effect but could also lead to off-target toxicities. Further investigation into the c-Src inhibitory profile of this series is warranted.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

AMA1-RON2 Interaction AlphaScreen Assay

This biochemical assay quantifies the ability of compounds to disrupt the interaction between AMA1 and a biotinylated peptide derived from RON2 (RON2L).

  • Principle: The assay utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. His-tagged AMA1 protein is captured by Nickel Chelate Acceptor beads, and biotinylated RON2L peptide is captured by Streptavidin Donor beads. When in close proximity, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Inhibitors of the AMA1-RON2 interaction prevent this proximity, causing a decrease in the signal.

  • Protocol:

    • Dispense test compounds in various concentrations into a 384-well plate.

    • Add a mixture of His-tagged AMA1 and biotinylated RON2L peptide to each well.

    • Incubate at room temperature to allow for binding.

    • Add a suspension of Nickel Chelate Acceptor beads and Streptavidin Donor beads.

    • Incubate in the dark at room temperature.

    • Read the plate using an AlphaScreen-compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Plasmodium falciparum Merozoite Invasion Assay

This cell-based assay measures the ability of compounds to prevent the invasion of human red blood cells by P. falciparum merozoites.

  • Principle: Synchronized late-stage schizonts are allowed to rupture in the presence of test compounds and fresh red blood cells. The newly formed ring-stage parasites within the red blood cells are then quantified using flow cytometry after staining with a DNA-intercalating dye.

  • Protocol:

    • Culture P. falciparum (e.g., 3D7 strain) in human red blood cells and synchronize the culture to the schizont stage.

    • Add serial dilutions of the test compounds to a 96-well plate.

    • Add the synchronized schizont culture and fresh red blood cells to each well.

    • Incubate the plate under standard parasite culture conditions (37°C, 5% CO2, 5% O2) for a duration that allows for schizont rupture and reinvasion (typically 4-6 hours).

    • Stain the cells with a fluorescent DNA dye (e.g., SYBR Green I or Hoechst).

    • Analyze the samples by flow cytometry to determine the percentage of newly invaded, ring-stage parasites.

    • Calculate IC50 values based on the reduction in parasitemia compared to untreated controls.

In Vitro c-Src Tyrosine Kinase Assay

This biochemical assay measures the ability of compounds to inhibit the enzymatic activity of c-Src kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the c-Src kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

  • Protocol (Example using ADP-Glo™ Kinase Assay):

    • Add test compounds at various concentrations to the wells of a microplate.

    • Add the c-Src enzyme and its specific peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature to allow for the enzymatic reaction.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate IC50 values from the dose-response curves.

Visualizations

Signaling Pathway of Merozoite Invasion Inhibition

G Mechanism of Merozoite Invasion Inhibition cluster_rbc Red Blood Cell Membrane AMA1 AMA1 RON2 RON2 AMA1->RON2 Interaction block X Invasion Erythrocyte Invasion RON2->Invasion Triggers This compound This compound This compound->AMA1 Binds to

Caption: Inhibition of merozoite invasion by this compound.

Experimental Workflow for Inhibitor Screening and Validation

G Inhibitor Discovery Workflow HTS High-Throughput Screening (AlphaScreen) Hits Initial Hits HTS->Hits Identifies Validation Secondary Assays (Merozoite Invasion) Hits->Validation Confirms Activity SAR SAR Studies Validation->SAR Informs Lead Lead Compound (this compound) SAR->Lead Optimizes

References

A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NCGC00262650 and other notable kinase inhibitors, focusing on the proto-oncogene tyrosine-protein kinase c-Src. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

This compound has been identified as a dual-target inhibitor, acting on both the apical membrane antigen 1-rhoptry neck protein 2 (AMA1-RON2) interaction in malaria parasites and the human c-Src tyrosine kinase. While its role in preventing erythrocyte invasion by malaria parasites has been a primary focus of study, its activity as a c-Src inhibitor places it in a class of molecules with significant potential in oncology and other signaling-related diseases. This guide compares this compound with three well-characterized c-Src inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Quantitative Comparison of Kinase Inhibitor Potency

InhibitorTarget KinaseIC50 (in vitro/cell-free)
This compound c-SrcData not publicly available
Dasatinib c-Src0.8 nM[1][2]
Saracatinib c-Src2.7 nM[3][4]
Bosutinib c-Src1.2 nM[5][6]

Cellular Effects and Spectrum of Activity

This compound: Primarily characterized for its ability to block the AMA1-RON2 complex formation in Plasmodium falciparum, thereby preventing merozoite invasion of red blood cells. Its effects on c-Src signaling in human cells are less documented in the available literature.

Dasatinib: A potent, multi-targeted inhibitor that targets both Src family kinases and BCR-ABL.[7] It effectively reduces c-Src phosphorylation in various cell lines.[8][9] In cancer cells, Dasatinib can inhibit proliferation, induce cell cycle arrest, and promote apoptosis.[7][10]

Saracatinib (AZD0530): A highly selective inhibitor of Src family kinases.[3] It has been shown to inhibit cell migration and invasion in multiple cancer cell lines, key processes regulated by c-Src. Saracatinib reduces the phosphorylation of c-Src and its downstream effector, focal adhesion kinase (FAK).

Bosutinib (SKI-606): A dual inhibitor of Src and Abl kinases.[5] It has demonstrated efficacy in reducing Src-dependent cell proliferation.[5] In neuroblastoma cell lines, Bosutinib was found to inhibit the activation of Src and c-Abl, as well as downstream signaling pathways including PI3K/AKT/mTOR and MAPK/ERK.[5]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the c-Src signaling pathway and the general workflow for evaluating kinase inhibitors.

c_Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_src c-Src Kinase cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src_inactive Inactive c-Src (pY527) RTKs->c_Src_inactive Integrins Integrins Integrins->c_Src_inactive GPCRs G-Protein Coupled Receptors GPCRs->c_Src_inactive c_Src_active Active c-Src (pY416) c_Src_inactive->c_Src_active Dephosphorylation of Y527 & Autophosphorylation of Y416 PI3K_AKT PI3K/AKT/mTOR Pathway c_Src_active->PI3K_AKT MAPK_ERK RAS/RAF/MEK/ERK Pathway c_Src_active->MAPK_ERK STAT3 JAK/STAT3 Pathway c_Src_active->STAT3 FAK FAK/Paxillin Pathway c_Src_active->FAK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK_ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active Hits Cell_Based_Assays Cell-Based Assays (Target Engagement, Cellular Potency) Lead_Optimization->Cell_Based_Assays In_Vivo_Models In Vivo Models (Efficacy & Toxicology) Cell_Based_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

References

Independent Verification of NCGC00262650 IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of NCGC00262650, a known inhibitor of the Apical Membrane Antigen 1 (AMA1)-Rhoptry Neck Protein 2 (RON2) interaction and c-Src tyrosine kinase. While a direct independent verification of the originally reported IC50 value remains to be published, this document offers a comprehensive comparison with alternative inhibitors targeting the same pathways, supported by experimental data and detailed protocols.

Executive Summary

This compound has been identified as a dual inhibitor, targeting both the protein-protein interaction of AMA1-RON2, crucial for parasitic invasion, and the enzymatic activity of c-Src tyrosine kinase, a key regulator of various cellular processes. The initial groundbreaking study by Srinivasan et al. (2013) reported an IC50 of 9.8 µM for this compound in blocking merozoite entry into red blood cells[1]. To date, no peer-reviewed studies have been published that independently verify this specific IC50 value. However, the exploration of alternative inhibitors for both AMA1-RON2 and c-Src provides a valuable context for evaluating the potency of this compound.

Data Presentation: Comparative IC50 Values

The following tables summarize the IC50 values of this compound and a selection of alternative inhibitors for both the AMA1-RON2 interaction and c-Src tyrosine kinase.

Table 1: Comparison of Inhibitors Targeting the AMA1-RON2 Interaction

CompoundTargetIC50 (µM)Assay TypeReference
This compound AMA1-RON2 Interaction9.8Merozoite Invasion AssaySrinivasan et al., 2013[1]
R1 PeptideAMA1-RON2 Interaction~0.7AlphaScreenSrinivasan et al., 2013[2]
NCGC00015280AMA1-RON2 Interaction13-29AlphaScreenSrinivasan et al., 2013[2]
Other small moleculesAMA1-RON2 Interaction10-14Merozoite Invasion AssaySrinivasan et al., 2013[2]

Table 2: Comparison of Inhibitors Targeting c-Src Tyrosine Kinase

CompoundTargetIC50Assay TypeReference
This compound c-Src Tyrosine KinaseNot Reported--
Dasatinibc-Src0.8 nMKinase AssayAdooq Bioscience[3]
Bosutinib (SKI-606)c-Src1.2 nMKinase AssayMDPI[4]
Saracatinib (AZD0530)c-Src2.7 nMKinase AssayAdooq Bioscience
PP2c-Src5 nMKinase AssayAdooq Bioscience[3]
SU6656Src family kinases280 nM (Src)Kinase AssayAdooq Bioscience[3]
Baicaleinc-Src4 µMKinase AssayResearchGate[5]
Baicalinc-Src17 µMKinase AssayResearchGate[5]

Experimental Protocols

IC50 Determination of this compound (AlphaScreen Assay)

The following is a detailed methodology for the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) used to identify inhibitors of the AMA1-RON2 protein-protein interaction, as adapted from the protocol described by Srinivasan et al. (2013)[1] and general AlphaScreen protocols[6][7][8][9][10].

Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the interaction between AMA1 and RON2.

Materials:

  • Recombinant His-tagged AMA1 protein

  • Biotinylated RON2 peptide

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well or 1536-well microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Compound Dispensing: Dispense nanoliter volumes of test compounds at various concentrations into the microplate wells. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor or excess unlabeled RON2 for 100% inhibition).

  • Protein Preparation: Prepare a solution containing both His-tagged AMA1 and biotinylated RON2 peptide in the assay buffer. The final concentrations of the proteins should be optimized to be at or below their dissociation constant (Kd) to ensure a robust assay window.

  • Protein-Compound Incubation: Add the protein mixture to the wells containing the test compounds. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the proteins to interact and the compound to bind.

  • Bead Preparation and Addition: In subdued light, prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer. Add this bead suspension to all wells.

  • Bead Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature for a specified time (e.g., 60-120 minutes) to allow the beads to bind to their respective tagged proteins.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The reader excites the Donor beads at 680 nm, and if the Donor and Acceptor beads are in close proximity (due to the AMA1-RON2 interaction), singlet oxygen is transferred, leading to a chemiluminescent signal from the Acceptor beads at 520-620 nm.

  • Data Analysis: The raw data is normalized using the controls. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

AMA1_RON2_Invasion_Pathway cluster_parasite Merozoite cluster_host Host Cell (Erythrocyte) cluster_junction Moving Junction Formation Microneme Microneme AMA1 AMA1 Microneme->AMA1 Secretion Rhoptry Rhoptry RON_complex RON Complex (RON2, RON4, RON5) Rhoptry->RON_complex Secretion RON2_receptor RON2 (Receptor) AMA1->RON2_receptor Binding Moving_Junction Moving Junction AMA1->Moving_Junction RON_complex->RON2_receptor Insertion Host_Membrane Host Cell Membrane RON2_receptor->Moving_Junction Invasion Invasion Moving_Junction->Invasion Parasite Entry Inhibitor This compound Inhibitor->AMA1 Inhibits Binding

Caption: AMA1-RON2 mediated parasite invasion pathway and the inhibitory action of this compound.

cSrc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) cSrc_inactive c-Src (Inactive) RTK->cSrc_inactive Activation Integrin Integrin FAK FAK Integrin->FAK cSrc_active c-Src (Active) cSrc_inactive->cSrc_active PI3K PI3K cSrc_active->PI3K Ras Ras cSrc_active->Ras Migration Migration cSrc_active->Migration FAK->cSrc_inactive Activation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor This compound Inhibitor->cSrc_active Inhibition

Caption: Simplified c-Src signaling pathway and its inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_detection Signal Detection cluster_analysis Data Analysis start Start dispense_compounds Dispense Compounds (incl. controls) start->dispense_compounds add_proteins Add His-AMA1 and Biotin-RON2 dispense_compounds->add_proteins incubate1 Incubate add_proteins->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate (in dark) add_beads->incubate2 read_plate Read Plate (AlphaScreen) incubate2->read_plate normalize_data Normalize Data read_plate->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for IC50 determination using an AlphaScreen assay.

References

Assessing the Specificity of NCGC00262650: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the dual-target inhibitor NCGC00262650, which has demonstrated activity against both the Plasmodium falciparum Apical Membrane Antigen 1-Rhoptry Neck protein 2 (AMA1-RON2) interaction, a critical step in malaria parasite invasion of red blood cells, and the human c-Src tyrosine kinase.[1][2] Due to the absence of publicly available comprehensive kinase profiling data for this compound, this guide will focus on its known activities and draw comparisons with well-characterized alternative inhibitors for which extensive specificity data exists.

Overview of this compound

This compound was identified as a potent inhibitor of the AMA1-RON2 protein-protein interaction (PPI), which is essential for the formation of the moving junction during merozoite invasion of erythrocytes.[1][2] This compound was discovered through a quantitative high-throughput screen of over 21,000 compounds.[1][3] Interestingly, some of the initial hits from this screen, including a compound structurally related to this compound, were previously characterized as c-Src tyrosine kinase inhibitors.[1]

Comparative Analysis of Inhibitor Specificity

To provide a comprehensive assessment, the specificity of this compound is compared with alternative inhibitors for both of its known targets.

AMA1-RON2 Interaction Inhibitors
InhibitorTargetMechanism of ActionIC50 (AMA1-RON2 Interaction)Reference
This compound AMA1-RON2 InteractionSmall molecule inhibitor9.8 µM (in blocking merozoite entry)[4]
R1 Peptide AMA1Peptide inhibitor, binds to a hydrophobic cleft on AMA1Varies by study[5]
Human Monoclonal Antibodies (e.g., 75B10, 75C8) AMA1Neutralizing antibodies targeting epitopes on AMA1Not applicable (reported as % growth inhibition)[6]
c-Src Kinase Inhibitors

The specificity of small molecule kinase inhibitors is often assessed using kinome-wide profiling assays, such as KINOMEscan®, which measures the binding affinity of a compound against a large panel of kinases. While specific KINOMEscan data for this compound is not publicly available, we can compare the profiles of well-established c-Src inhibitors to provide a benchmark for expected selectivity.

Inhibitorc-Src IC50/KdSelectivity Profile (Summary of KINOMEscan or similar data)Key Off-TargetsReference
Dasatinib Ki = 16 pMMulti-kinase inhibitor, binds to over 30 different kinases.Bcr-Abl, c-Kit, PDGFRα/β, Ephrin receptors[7][8]
Bosutinib IC50 = 1.2 nMDual Src/Abl inhibitor with a distinct off-target profile from Dasatinib. Also inhibits CAMK2G and STE20 kinases.Abl, CAMK2G, STE20 kinases
Saracatinib (AZD0530) IC50 = 2.7 nMPotent Src family inhibitor with high selectivity over other tyrosine kinases.Lck, c-YES, Lyn, Fyn, Fgr, Blk[7]
PD173955 IC50 = 22 nMSrc family-selective, also inhibits Abl and FGFRα.Yes, Abl, FGFRα[9][10]
PP2 Ki = 33 nMInitially reported as selective, but broader screening revealed it to be a non-selective inhibitor.c-Abl, ErbB2, ErbB3[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

Malaria_Invasion_Pathway Malaria Merozoite Invasion Pathway Merozoite Merozoite AMA1 AMA1 (on merozoite surface) Merozoite->AMA1 expresses RON2 RON2 (injected into RBC membrane) Merozoite->RON2 injects RBC Red Blood Cell AMA1->RON2 interacts with Moving_Junction Moving Junction Formation AMA1->Moving_Junction leads to RON2->RBC inserts into RON2->Moving_Junction leads to Invasion Parasite Invasion Moving_Junction->Invasion This compound This compound This compound->AMA1 inhibits interaction

Caption: Inhibition of AMA1-RON2 interaction by this compound blocks malaria parasite invasion.

cSrc_Signaling_Pathway Simplified c-Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) cSrc->Downstream phosphorylates & activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation This compound This compound This compound->cSrc inhibits

Caption: this compound inhibits the kinase activity of c-Src, impacting downstream signaling.

KINOMEscan_Workflow KINOMEscan Experimental Workflow cluster_0 Assay Components cluster_1 Binding & Detection cluster_2 Data Analysis Kinase DNA-tagged Kinase Binding Competition for Ligand Binding Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound (e.g., this compound) Compound->Binding qPCR Quantification of bound kinase via qPCR Binding->qPCR Analysis Determine % of control qPCR->Analysis Kd Calculate Kd values Analysis->Kd

Caption: Workflow for determining kinase inhibitor specificity using the KINOMEscan assay.

Experimental Protocols

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay platform is a high-throughput method used to determine the binding affinities of a small molecule against a large panel of kinases.

  • Assay Principle: The assay is based on a competition binding assay where a test compound is competed against an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

  • Procedure:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

    • The liganded beads are blocked to reduce non-specific binding.

    • A mixture of the DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) is prepared in a binding buffer.

    • The reaction plates are incubated to allow for competitive binding to reach equilibrium.

    • The beads are washed to remove unbound components.

    • The bound kinase is eluted from the beads.

    • The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates stronger competition by the test compound. Dissociation constants (Kd) are calculated from an 11-point, 3-fold serial dilution of the test compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.

  • Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control (DMSO) and incubated.

    • The cell suspension is divided into aliquots, which are then heated to a range of temperatures for a short duration (e.g., 3 minutes).

    • Cells are lysed to release cellular proteins.

    • The aggregated proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the protein interaction partners of a small molecule from a complex cellular lysate.

  • Principle: A "bait" (the small molecule of interest, often immobilized on a solid support) is used to "pull down" its interacting proteins ("prey") from a cell lysate.

  • Procedure:

    • The small molecule is immobilized on beads (e.g., via a linker).

    • The beads are incubated with a cell lysate to allow for binding of interacting proteins.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads.

    • The eluted proteins are separated (e.g., by SDS-PAGE) and then identified using mass spectrometry.

  • Data Analysis: The proteins identified by mass spectrometry are potential interaction partners of the small molecule. The significance of these interactions is often determined by comparing the results to a control experiment using beads without the immobilized small molecule.

Conclusion

This compound is a valuable chemical probe for studying the AMA1-RON2 interaction in malaria and for investigating the roles of c-Src kinase. While its activity against these two targets is established, a comprehensive understanding of its specificity, particularly within the human kinome, is limited by the lack of publicly available kinome-wide profiling data. The comparative data presented for well-characterized c-Src inhibitors highlight the varying degrees of selectivity that can be achieved with small molecules targeting this kinase. For a more definitive assessment of this compound's specificity, further experimental validation using assays such as KINOMEscan, CETSA, and AP-MS is recommended. The detailed protocols provided in this guide offer a framework for conducting such investigations.

References

Safety Operating Guide

Proper Disposal of NCGC00262650: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, all personnel must treat NCGC00262650 as a hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). This guide provides essential safety and logistical information for the proper disposal of this compound, also identified by its chemical name 7-Cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 344359-25-7). The following procedures are based on established best practices for the disposal of research-grade chemicals and are intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Precautions

Step-by-Step Disposal Protocol

1. Waste Identification and Classification: Treat all materials contaminated with this compound as hazardous waste. This includes, but is not limited to:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Spill cleanup materials.

In the absence of specific data for this compound, a general hazardous waste characterization should be assumed. Laboratory personnel should consult their institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and coding.

Table 1: General Hazardous Waste Classification

Waste StreamDescriptionRecommended ContainerDisposal Action
Solid Waste Unused solid this compound, contaminated gloves, weigh boats, etc.Labeled, sealed, chemically compatible container.Collect for hazardous waste pickup.
Aqueous Waste Solutions of this compound in water or buffers.Labeled, sealed, chemically compatible container (e.g., HDPE).Collect for hazardous waste pickup. Do not dispose down the drain.
Solvent Waste Solutions of this compound in organic solvents.Labeled, sealed, chemically compatible solvent waste container.Collect for hazardous waste pickup. Segregate from aqueous and halogenated solvent waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container labeled as "Hazardous Waste".Collect for hazardous waste pickup.
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label.Dispose of the rinsed container according to institutional guidelines for non-hazardous glass or plastic waste.[1]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other incompatible chemical waste streams.

  • Keep solid, aqueous, and solvent waste streams separate.

  • Store waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked.[2][3]

3. Labeling and Storage: All waste containers must be clearly and accurately labeled.

  • Use a "Hazardous Waste" label as soon as the first drop of waste is added to the container.[4]

  • The label must include the full chemical name: "7-Cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine (this compound)". Avoid using abbreviations or chemical formulas.[4]

  • Indicate the major components and their approximate concentrations.

  • Ensure the container is kept securely closed except when adding waste.[2][4]

  • Store containers in secondary containment to prevent spills.[4]

4. Requesting Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the sanitary sewer.[5][6] Evaporation of chemical waste is not an acceptable disposal method.[5][6]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Waste Generation (this compound) is_solid Solid Material? start->is_solid is_liquid Liquid Material? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_waste Aqueous or Solvent? is_liquid->liquid_waste Yes is_empty_container Empty Original Container? is_sharp->is_empty_container No sharp_waste Collect in Labeled Puncture-Resistant Sharps Container is_sharp->sharp_waste Yes triple_rinse Triple-Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup is_empty_container->ehs_pickup No solid_waste->ehs_pickup aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container liquid_waste->aqueous_waste Aqueous solvent_waste Collect in Labeled Solvent Hazardous Waste Container liquid_waste->solvent_waste Solvent aqueous_waste->ehs_pickup solvent_waste->ehs_pickup sharp_waste->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound waste streams.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Navigating the Safe Handling of NCGC00262650: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds such as NCGC00262650. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent inhibitor of the AMA1-RON2 interaction and c-Src tyrosine kinase activity.[1] While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general safety principles for handling research chemicals of unknown toxicity to empower laboratory personnel with the necessary knowledge to operate safely.

This compound, identified by its IUPAC name 7-Cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine and CAS number 344359-25-7, is a compound used for research purposes only and is not intended for human or veterinary use.[1] Due to the absence of a specific SDS, this material should be considered hazardous until further information becomes available.[2] A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is recommended when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for the safety of both the researchers and the environment.

Handling Procedures:
  • Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Aliquoting : When handling the solid form, avoid the creation of dust. If possible, use a balance with a draft shield or perform these operations in a fume hood.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the handling area.

  • Spill Management : In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use an absorbent material to contain the spill. Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in designated, properly labeled, and sealed containers.

  • Container Labeling : Clearly label waste containers with the chemical name ("this compound" or "7-Cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine") and appropriate hazard warnings.

  • Disposal : Dispose of the hazardous waste through a licensed chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weighing/Aliquoting Weighing/Aliquoting Prepare Fume Hood->Weighing/Aliquoting Proceed to Handling Solution Preparation Solution Preparation Weighing/Aliquoting->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontamination Decontamination Experimentation->Decontamination Proceed to Cleanup Waste Segregation Waste Segregation Decontamination->Waste Segregation Labeled Waste Container Labeled Waste Container Waste Segregation->Labeled Waste Container Hazardous Waste Disposal Hazardous Waste Disposal Labeled Waste Container->Hazardous Waste Disposal

Caption: Standard workflow for handling this compound.

By implementing these safety measures and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.